3-Nitrophenetole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLBPDHVGDKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211153 | |
| Record name | 3-Nitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-52-3 | |
| Record name | 1-Ethoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-3-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPHENETOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ7G97VX6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Nitrophenetole from 3-Nitrophenol
This guide provides a comprehensive overview of the synthesis of 3-nitrophenetole from 3-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis.
Introduction: The Significance of this compound
This compound, also known as 1-ethoxy-3-nitrobenzene, is a valuable aromatic compound.[1] Its structural motif, featuring both a nitro group and an ether linkage, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. These include pharmaceuticals, agrochemicals, and dyes. A robust and well-understood synthetic route to this compound is therefore of considerable interest to the scientific community.
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[4] In the context of this guide, 3-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide, typically ethyl iodide or ethyl bromide.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from 3-nitrophenol proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4] The key steps are as follows:
-
Deprotonation: The acidic proton of the hydroxyl group on 3-nitrophenol is abstracted by a base, such as potassium carbonate (K
2CO3) or sodium hydroxide (NaOH), to form the 3-nitrophenoxide ion.[5] This deprotonation is a crucial step as it generates the potent nucleophile required for the subsequent reaction. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating this step.[6] -
Nucleophilic Attack: The newly formed 3-nitrophenoxide ion, a strong nucleophile, attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).
-
Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion (e.g., iodide) is displaced as a leaving group.
The overall reaction is a concerted process where bond formation and bond breaking occur simultaneously.[4]
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound in a laboratory setting.
Materials and Reagents:
-
Ethyl iodide (C
2H5I) -
Anhydrous potassium carbonate (K
2CO3) -
Acetone (CH
3COCH3), anhydrous -
Diethyl ether ((C
2H5)2O) -
Saturated sodium bicarbonate solution (NaHCO
3) -
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO
4) -
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The acetone acts as a polar aprotic solvent, which is ideal for S
N2 reactions.[5] -
Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material, 3-nitrophenol. The reaction time can vary but is often in the range of 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct, and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted 3-nitrophenol), deionized water, and finally, a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. 3-Nitrophenol(554-84-7) MS spectrum [chemicalbook.com]
- 8. Phenol, 3-nitro- [webbook.nist.gov]
- 9. Phenol, 3-nitro- [webbook.nist.gov]
Physical and chemical properties of 3-Nitrophenetole
An In-depth Technical Guide to 3-Nitrophenetole
Abstract
This compound (1-ethoxy-3-nitrobenzene) is an important aromatic ether with significant applications as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data for characterization, a validated synthesis protocol, and essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both fundamental data and practical insights into the compound's reactivity and application.
Introduction
This compound, a derivative of phenetole, is characterized by an ethoxy group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. The electronic properties of these substituents—the electron-donating ethoxy group and the electron-withdrawing nitro group—impart a unique reactivity profile to the aromatic ring, making it a versatile precursor in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. This document serves as a technical resource, consolidating critical data and methodologies related to this compound to support ongoing research and development efforts.
Molecular and Physical Properties
The physical characteristics of a compound are fundamental to its handling, application, and purification. This compound is a solid at room temperature with a faint yellow appearance. The key physical and molecular properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-ethoxy-3-nitrobenzene | [1] |
| Synonyms | m-Nitrophenetole, 3-Ethoxynitrobenzene | [1] |
| CAS Number | 621-52-3 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 96-98 °C | [3][4][5] |
| Boiling Point | 194 °C at 70-93 hPa | [3][4][5] |
| Density | 1.49 g/cm³ at 20 °C | [4][5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether. | [3][4] |
Spectroscopic Data for Characterization
Accurate identification of this compound relies on various spectroscopic techniques. Below are the expected spectral data that serve as a fingerprint for the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electronic environment created by the nitro and ethoxy groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with their exact shifts determined by the substituents. The carbons of the ethoxy group will be found in the upfield region.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound include strong absorptions corresponding to the C-O-C ether linkage, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group. The NIST WebBook provides reference IR spectra for 3-nitrophenol, a related compound.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 167. Fragmentation patterns would likely involve the loss of the ethyl group or the nitro group.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay between the activating, ortho-para directing ethoxy group and the deactivating, meta-directing nitro group.
-
Electrophilic Aromatic Substitution: The positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitro group (positions 2, 4, and 5) are deactivated. This complex interplay directs incoming electrophiles, often leading to a mixture of products.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 3-ethoxyaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although this is less common than for ortho- or para-substituted nitroaromatics.
Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for preparing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10] In this case, 3-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.[8][9]
Diagram of the Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3-Nitrophenol
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and standard glassware.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The use of a polar aprotic solvent like acetone or DMF is recommended.[11]
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted 3-nitrophenol.[12]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pale yellow crystals of this compound.
-
Characterization: Confirm the identity and purity of the final product using melting point determination and spectroscopic methods (NMR, IR).
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: The reduction of the nitro group to an amine provides 3-ethoxyaniline, a precursor for various pharmaceutical agents. Nitrophenols and their derivatives are used in the synthesis of kinase inhibitors and other therapeutic compounds.[3][13]
-
Hypoxia-Activated Prodrugs: Nitroaromatic compounds are extensively studied as bioreductive prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[14] The nitro group is reduced to a cytotoxic species, offering a targeted approach to cancer therapy.
-
Dye Synthesis: Amino phenols and their derivatives are foundational in the dye industry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Hazards: It is harmful if swallowed.[1] It can cause skin and serious eye irritation. Finely divided dust may form explosive mixtures with air.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container should be treated as hazardous waste.[16]
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrophenol | 554-84-7 [chemicalbook.com]
- 4. 3-Nitrophenol for synthesis 554-84-7 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. carlroth.com [carlroth.com]
- 7. Phenol, 3-nitro- [webbook.nist.gov]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. jk-sci.com [jk-sci.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. mdpi.com [mdpi.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 3-Nitrophenol | 554-84-7 | FN52327 | Biosynth [biosynth.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitrophenetole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-nitrophenetole (also known as 1-ethoxy-3-nitrobenzene). As a crucial tool in molecular characterization, a thorough understanding of the NMR spectra of this compound is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science. This document will delve into the theoretical underpinnings of the observed spectral features, present detailed experimental data, and offer a step-by-step interpretation to provide a holistic understanding of the molecule's magnetic environment.
Introduction to this compound and the Significance of NMR Spectroscopy
This compound is an aromatic ether containing a nitro group at the meta position relative to the ethoxy substituent. The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group creates a unique electronic environment within the benzene ring, which is exquisitely revealed by NMR spectroscopy. ¹H and ¹³C NMR are non-destructive analytical techniques that provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can elucidate the precise connectivity and spatial relationships of atoms within the this compound molecule. This level of structural detail is paramount for confirming synthetic outcomes, assessing purity, and understanding the molecule's reactivity and potential interactions in various applications.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol outlines a standardized procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.
-
Concentration: A solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is prepared in a clean, dry 5 mm NMR tube. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without introducing significant viscosity or intermolecular interaction effects that could alter chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers, however, can also reference the spectra to the residual solvent peak.
-
Filtration: To ensure a homogeneous magnetic field and sharp spectral lines, the sample solution should be free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is recommended.
Instrumental Parameters
The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits distinct signals for both the aromatic and the aliphatic protons. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group lead to a predictable dispersion of the aromatic proton resonances.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.81 | ddd | J = 8.2, 2.4, 1.0 | 1H | H-4 |
| 2 | 7.71 | t | J = 2.4 | 1H | H-2 |
| 3 | 7.41 | t | J = 8.2 | 1H | H-5 |
| 4 | 7.19 | ddd | J = 8.2, 2.4, 1.0 | 1H | H-6 |
| 5 | 4.03 | q | J = 7.0 | 2H | -OCH₂CH₃ |
| 6 | 1.42 | t | J = 7.0 | 3H | -OCH₂CH₃ |
Note: The assignments are based on the analysis of substituent effects and coupling patterns. The numbering of the aromatic ring starts from the carbon bearing the ethoxy group as C1.
¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 159.7 | C-1 |
| 2 | 149.2 | C-3 |
| 3 | 129.9 | C-5 |
| 4 | 121.6 | C-6 |
| 5 | 115.5 | C-4 |
| 6 | 108.7 | C-2 |
| 7 | 68.4 | -OCH₂CH₃ |
| 8 | 14.7 | -OCH₂CH₃ |
Spectral Interpretation and Structural Elucidation
A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to its corresponding nucleus in the this compound molecule.
Analysis of the ¹H NMR Spectrum
The ethoxy group gives rise to a characteristic quartet at 4.03 ppm for the methylene protons (-OCH₂-) and a triplet at 1.42 ppm for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4), and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). Both signals exhibit a coupling constant of 7.0 Hz.
The aromatic region of the spectrum displays four distinct signals, as expected for a 1,3-disubstituted benzene ring where all four aromatic protons are chemically non-equivalent.
-
H-2: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing nitro group. It appears as a triplet at 7.71 ppm due to coupling with H-4 and H-6 (a small meta coupling).
-
H-4: This proton is para to the ethoxy group and ortho to the nitro group. The strong deshielding effect of the nitro group shifts this proton downfield to 7.81 ppm. It appears as a doublet of doublet of doublets due to ortho coupling with H-5, meta coupling with H-2, and a smaller meta coupling with H-6.
-
H-5: This proton is meta to both the ethoxy and nitro groups. It resonates as a triplet at 7.41 ppm due to ortho coupling with H-4 and H-6.
-
H-6: This proton is ortho to the ethoxy group and meta to the nitro group. It appears as a doublet of doublet of doublets at 7.19 ppm due to ortho coupling with H-5 and meta couplings with H-2 and H-4.
The relative downfield shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the nitro group, which deshields the ortho and para positions relative to it.[1]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
-
Aliphatic Carbons: The methylene carbon (-OCH₂-) of the ethoxy group appears at 68.4 ppm, and the methyl carbon (-CH₃) is found at a more upfield position of 14.7 ppm.
-
Aromatic Carbons: The six aromatic carbons give rise to six distinct signals, confirming the lack of symmetry in the substitution pattern.
-
C-1 and C-3: The carbons directly attached to the oxygen and the nitro group (ipso-carbons) are readily identified. C-1, bonded to the electronegative oxygen, is found at 159.7 ppm. C-3, attached to the nitro group, is also significantly deshielded and appears at 149.2 ppm.
-
C-5: This carbon, para to the nitro group, is deshielded and resonates at 129.9 ppm.
-
C-2, C-4, and C-6: The remaining carbons can be assigned based on their expected electronic environment. C-2, ortho to the electron-donating ethoxy group, is the most shielded aromatic carbon at 108.7 ppm. C-4 and C-6 are found at 115.5 ppm and 121.6 ppm, respectively.
-
Visualizing the Structure and NMR Assignments
The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Experimental workflow for the NMR analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectral data of this compound. The presented data, coupled with a thorough interpretation, serves as a valuable resource for scientists and researchers working with this compound. The principles of spectral analysis discussed herein are broadly applicable to the characterization of other substituted aromatic systems, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis. By following the outlined experimental protocols and interpretative logic, researchers can confidently utilize NMR to verify the structure and purity of this compound in their developmental workflows.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Nitrophenetole
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 3-Nitrophenetole (1-ethoxy-3-nitrobenzene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this compound, offers detailed experimental protocols for obtaining high-quality IR spectra, and presents a thorough analysis of its key spectral features. By integrating fundamental principles with practical insights, this guide serves as an essential resource for the characterization and analysis of this and related nitroaromatic compounds.
Introduction: The Significance of this compound and Its Spectroscopic Analysis
This compound (C8H9NO3) is an aromatic organic compound featuring a benzene ring substituted with an ethoxy group (-OCH2CH3) and a nitro group (-NO2) at the meta position.[1] As an intermediate in various organic syntheses, its purity and structural integrity are paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for the structural elucidation and quality control of compounds like this compound.
The utility of IR spectroscopy lies in its ability to probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to stretch or bend. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹), which reveals the functional groups present in the molecule. For this compound, IR spectroscopy allows for the unambiguous identification of its key structural components: the nitro group, the ether linkage, and the substituted aromatic ring.
Theoretical Framework: Predicting the Vibrational Modes of this compound
A foundational understanding of the expected vibrational frequencies is crucial for accurate spectral interpretation. The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following sections detail the anticipated absorption bands.
The Nitro Group (NO₂) Vibrations
The nitro group is a strongly electron-withdrawing and highly polar functional group, which gives rise to some of the most intense and characteristic absorption bands in the IR spectrum.[2]
-
Asymmetric NO₂ Stretch: This is typically a very strong and sharp absorption band. For nitro groups attached to an aromatic ring, this band appears in the range of 1550-1475 cm⁻¹.[3][4] This intense absorption is a primary diagnostic feature for the presence of a nitro group.
-
Symmetric NO₂ Stretch: This band is also strong, though generally less intense than the asymmetric stretch. For aromatic nitro compounds, it is observed in the 1360-1290 cm⁻¹ region.[3][4] The presence of both the asymmetric and symmetric stretching bands is a definitive indicator of the nitro functionality.[2]
-
C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and typically appears in the 890-835 cm⁻¹ range.[2][5]
-
NO₂ Bending (Scissoring): A medium intensity bending vibration, or scissoring motion, of the nitro group is also expected around 850 cm⁻¹.[2][5]
The Ether Linkage and Ethyl Group Vibrations
The phenetole moiety (a phenyl group attached to an ethoxy group) also presents characteristic absorption bands.
-
Asymmetric C-O-C Stretch: Aromatic ethers exhibit a strong, prominent band corresponding to the asymmetric stretching of the C-O-C linkage, typically found in the 1275-1200 cm⁻¹ region.
-
Symmetric C-O-C Stretch: The symmetric C-O-C stretch is generally weaker and appears in the 1075-1020 cm⁻¹ range.
-
Aliphatic C-H Stretches: The CH₂ and CH₃ groups of the ethoxy moiety will show stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region.
-
Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1475-1365 cm⁻¹ region.
The Aromatic Ring Vibrations
The benzene ring itself gives rise to a series of characteristic absorptions that confirm its presence and can provide information about its substitution pattern.
-
Aromatic C-H Stretch: These absorptions appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5]
-
Aromatic C=C In-Ring Stretches: A series of medium to strong bands in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[5] Often, distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[5]
-
C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The position of these bands is highly indicative of the substitution pattern on the aromatic ring.[5] For a 1,3-disubstituted (meta) benzene ring, strong bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the straightforward interpretation of these patterns.[5]
-
Overtone/Combination Bands: A pattern of weak bands is often observed in the 2000-1665 cm⁻¹ region, which is also characteristic of the ring's substitution pattern.[5]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation.
Sample Preparation
The choice of sample preparation technique is dictated by the physical state of the sample. This compound is typically a solid at room temperature.
Method 1: Potassium Bromide (KBr) Pellet
This technique is often preferred for solid samples as it produces a high-quality spectrum with no background interference from the matrix.[6]
-
Step 1: Grinding: Take a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering, which can distort the spectrum.[6]
-
Step 2: Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Step 3: Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Method 2: Nujol Mull
This is a faster alternative, particularly if the sample is sensitive to pressure or moisture.[6]
-
Step 1: Grinding: Grind a small amount of this compound to a fine powder in an agate mortar.
-
Step 2: Mull Formation: Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, thick paste is formed.[7]
-
Step 3: Sample Mounting: Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).[7]
-
Step 4: Analysis: Mount the plates in the spectrometer. It is crucial to remember that the Nujol itself will show characteristic C-H stretching and bending bands (around 2925, 2855, 1460, and 1375 cm⁻¹), which must be mentally subtracted from the sample's spectrum.
Instrumental Parameters
For a typical Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet holder with a pure KBr pellet) must be acquired before the sample scan to correct for atmospheric and instrumental interferences.
Spectral Analysis and Interpretation of this compound
A representative IR spectrum of this compound will exhibit a series of distinct absorption bands. The following table summarizes the expected key absorptions and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic ring.[5] |
| ~2980-2850 | Aliphatic C-H Stretch | Medium | Arises from the CH₂ and CH₃ groups of the ethoxy moiety. |
| ~1530 | Asymmetric NO₂ Stretch | Strong | A key diagnostic peak for the nitro group.[3] |
| ~1490 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibration. |
| ~1350 | Symmetric NO₂ Stretch | Strong | The second key diagnostic peak for the nitro group.[3] |
| ~1260 | Asymmetric C-O-C Stretch | Strong | Characteristic of the aryl-alkyl ether linkage. |
| ~1040 | Symmetric C-O-C Stretch | Medium | Further confirmation of the ether functionality. |
| ~880 | C-N Stretch | Medium-Weak | Stretching of the bond between the ring and the nitro group.[2][5] |
| ~780 | C-H Out-of-Plane Bend | Strong | Indicative of the meta-substitution pattern on the benzene ring. |
Advanced Interpretation and Causality
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the nitro group influences the electronic environment of the entire molecule. This can cause slight shifts in the positions of the aromatic ring vibrations compared to an unsubstituted phenetole molecule.
-
Distinguishing Isomers: While the fundamental group frequencies will be similar, the out-of-plane C-H bending region (900-675 cm⁻¹) and the overtone/combination bands (2000-1665 cm⁻¹) can often be used to distinguish between ortho-, meta-, and para-isomers of nitrophenetole. The meta-substitution pattern of this compound gives rise to a characteristic pattern in this region.
-
Purity Assessment: The absence of unexpected peaks is as important as the presence of expected ones. For example, a broad absorption around 3500-3200 cm⁻¹ would suggest the presence of a hydroxyl (-OH) group, indicating a potential impurity such as 3-nitrophenol.[8]
Visualization of Key Structural-Spectral Relationships
To illustrate the relationship between the molecular structure of this compound and its primary IR vibrational modes, the following diagram is provided.
Caption: Relationship between functional groups in this compound and their characteristic IR absorptions.
Conclusion
Infrared spectroscopy is a highly effective and informative technique for the structural analysis of this compound. By understanding the theoretical basis of its vibrational modes and employing rigorous experimental techniques, researchers can confidently identify the compound, assess its purity, and gain valuable insights into its molecular structure. The characteristic strong absorptions of the nitro group, coupled with the distinct bands of the aromatic ether moiety, provide a robust and reliable spectral fingerprint. This guide provides the foundational knowledge and practical protocols necessary for the successful application of IR spectroscopy in the study of this compound and related compounds.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-Nitrophenetole (CAS 621-52-3) for Advanced Research and Pharmaceutical Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitrophenetole, a key organic intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis, properties, applications, and safety protocols, offering field-proven insights to support advanced applications.
Section 1: Chemical Identity and Molecular Structure
This compound, also known as 1-ethoxy-3-nitrobenzene, is an aromatic nitro compound. Its strategic placement of an ethoxy group and a nitro group on the benzene ring makes it a versatile precursor in multi-step organic syntheses.
Key Identifiers:
The molecular structure features a benzene ring substituted at positions 1 and 3. The electron-withdrawing nature of the nitro group (NO₂) influences the reactivity of the aromatic ring, while the ethoxy group (-OCH₂CH₃) is a key functional handle for further chemical modifications.
Caption: Molecular structure of this compound.
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. The data presented below is a summary of reported values.
| Property | Value | Unit | Source(s) |
| Physical Form | Solid / Crystalline Powder | - | [1] |
| Melting Point | 36 | °C | [2][4] |
| Boiling Point | 194 (at 93 hPa) | °C | |
| Density | ~1.182 | g/cm³ | [4] |
| Solubility in Water | Low (log₁₀WS: -2.66) | mol/L | [5] |
| Octanol/Water Partition Coefficient (logP) | 1.994 | - | [5] |
These properties indicate that this compound is a solid at room temperature with limited water solubility, suggesting that organic solvents are required for reactions and extractions.
Section 3: Synthesis and Manufacturing
The most common and industrially scalable method for preparing this compound is through the Williamson ether synthesis . This well-established Sₙ2 reaction provides a reliable pathway to form the ether linkage.[6][7]
Causality of Experimental Choices: The reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[6]
-
Starting Material: 3-Nitrophenol is the ideal precursor. Its phenolic proton is relatively acidic due to the electron-withdrawing nitro group, facilitating deprotonation.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol to its corresponding phenoxide.[8] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[8]
-
Ethylating Agent: A primary alkyl halide such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) is used as the electrophile. Primary halides are chosen to ensure the Sₙ2 mechanism is favored over the competing E2 elimination pathway.[7]
-
Solvent: A polar aprotic solvent like acetone, butanone, or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.[8][9]
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable volume of butanone.
-
Addition of Reagent: To the stirring suspension, add ethyl iodide (1.1-1.2 eq) via syringe.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or tert-butyl methyl ether.[9]
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Section 4: Applications in Research and Drug Development
While direct applications of this compound as an active pharmaceutical ingredient (API) are not common, its value lies in its role as a versatile chemical intermediate.
-
Scaffold for Complex Molecules: The nitro group can be readily reduced to an amine (3-ethoxyaniline), which is a common precursor for the synthesis of dyes, agrochemicals, and pharmaceuticals. This amine can then undergo a wide range of transformations (e.g., acylation, diazotization, sulfonylation).
-
Precursor in Medicinal Chemistry: The parent compound, 3-nitrophenol, is used in the synthesis of RAGE inhibitors and certain kinase inhibitors.[10] By extension, this compound serves as a protected or modified version of this phenol, allowing for selective reactions at other positions before potential de-ethylation if required.
-
Intermediate for APIs: Nitrophenols and their derivatives are foundational elements in creating compounds for antimicrobials and topical agents.[11] The synthesis of various drugs relies on the precise chemical properties offered by such intermediates.[11]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
Self-Validating Safety Protocol:
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Spill Response: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Section 6: Spectroscopic Profile
Characterization of this compound is typically performed using standard spectroscopic methods to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the aromatic C=C bonds, and strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, as well as a characteristic triplet and quartet for the ethyl group protons.[3]
-
¹³C NMR: The carbon NMR will show signals for the unique carbons in the aromatic ring and the two carbons of the ethoxy group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[15]
References
- 1. 621-52-3 this compound AKSci 3244AH [aksci.com]
- 2. This compound | 621-52-3 [m.chemicalbook.com]
- 3. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 621-52-3 [amp.chemicalbook.com]
- 5. Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 14. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]
- 15. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]
Electrophilic substitution reactions of 3-Nitrophenetole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Nitrophenetole
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound (1-ethoxy-3-nitrobenzene). Phenetole derivatives are significant scaffolds in medicinal chemistry, and understanding their reactivity is crucial for the synthesis of novel drug candidates. This document elucidates the theoretical underpinnings of EAS on this disubstituted benzene ring, focusing on the interplay between the activating ethoxy group and the deactivating nitro group. We present a detailed analysis of regioselectivity, reaction mechanisms, and field-proven experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a versatile intermediate in organic synthesis.
Introduction to this compound: A Building Block for Synthesis
This compound (IUPAC name: 1-ethoxy-3-nitrobenzene) is an aromatic ether that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1] Its structure features a benzene ring substituted with two functional groups possessing opposing electronic effects: an electron-donating ethoxy group (-OCH₂CH₃) and a powerful electron-withdrawing nitro group (-NO₂). This electronic dichotomy governs the molecule's reactivity and the regiochemical outcome of electrophilic substitution reactions, making it a fascinating case study in physical organic chemistry.
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol [1] |
| CAS Number | 621-52-3[1] |
| Appearance | (Typically) Crystalline solid |
| Synonyms | m-Nitrophenetole, Ethyl 3-nitrophenyl ether[1] |
The synthesis of this compound itself can be achieved through Williamson ether synthesis, by reacting the sodium salt of 3-nitrophenol with an ethyl halide, such as ethyl bromide or iodide. This precursor, 3-nitrophenol, is accessible through various synthetic routes.[2][3]
The Core Principles of Electrophilic Aromatic Substitution (EAS)
EAS is the cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile (E⁺).[4] The reaction proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the stable aromatic system and yielding the substituted product.[5]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile.[6][7][8][9] These influences are categorized as activating/deactivating and directing effects.
A Tale of Two Substituents: The Directing Effects in this compound
In this compound, the ethoxy and nitro groups exert competing influences on the aromatic ring.
-
The Ethoxy Group (-OCH₂CH₃): As an alkoxy group, it is a strong activating group and an ortho, para-director .[6][10] It activates the ring towards electrophilic attack by donating electron density through a powerful resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[9]
-
The Nitro Group (-NO₂): This is a potent deactivating group and a meta-director .[11][12][13] It deactivates the ring by strongly withdrawing electron density through both inductive (-I) and resonance (-M) effects.[10][12] This withdrawal of electron density destabilizes the arenium ion intermediate, making the ring much less reactive than benzene.[4][8] The ortho and para positions are particularly deactivated, leaving the meta positions as the least unfavorable sites for electrophilic attack.[12][13]
Predicting Regioselectivity: A Consensus Model
When both an activating and a deactivating group are present, the activating group's directing effect almost always dominates.[14] We can predict the major substitution products for this compound by identifying the positions activated by the ethoxy group and assessing their electronic status relative to the nitro group.
-
Positions ortho to -OCH₂CH₃: C2 and C6
-
Position para to -OCH₂CH₃: C4
The nitro group at C3 directs incoming electrophiles to positions meta to itself, which are C5 and C1 (already substituted).
Let's analyze the positions activated by the dominant ethoxy group:
-
C2 & C6: These positions are ortho to the activating ethoxy group and meta to the deactivating nitro group. This represents a cooperative effect, where the position is activated by one group and not strongly deactivated by the other. These are the most probable sites for substitution.
-
C4: This position is para to the activating ethoxy group but ortho to the deactivating nitro group. The proximity to the powerful electron-withdrawing nitro group significantly deactivates this position compared to C2 and C6.
Therefore, the primary sites of electrophilic attack on this compound are predicted to be the C2 and C6 positions .
Caption: Predicted sites of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions and Protocols
This section details the primary EAS reactions applicable to this compound, including nitration, halogenation, and Friedel-Crafts acylation.
Nitration
Further nitration of this compound requires forcing conditions due to the deactivating effect of the existing nitro group, which makes the ring significantly less reactive than benzene.[5] The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) electrophile.[4][15]
Mechanism: The nitronium ion will attack one of the activated positions (C2 or C6) to form a resonance-stabilized arenium ion. Subsequent deprotonation yields the dinitro product.
Expected Products: 1-Ethoxy-2,3-dinitrophenetole and 1-Ethoxy-2,5-dinitrophenetole (from attack at C6 and C2 respectively).
Caption: General workflow for the nitration of this compound.
Experimental Protocol: Synthesis of 1-Ethoxy-2,5-dinitrophenetole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 10 mL) to the sulfuric acid with constant stirring, keeping the temperature below 10°C.
-
Substrate Addition: Dissolve this compound (e.g., 5.0 g, 29.9 mmol) in a minimal amount of a suitable solvent like dichloromethane or directly in sulfuric acid if compatible. Cool this solution to 0°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker.
-
Isolation: The solid product, if it precipitates, can be collected by vacuum filtration. If the product remains in solution, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the dinitrated isomers.
Halogenation (Bromination)
Aromatic halogenation typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a more potent electrophile.[15][16] Due to the deactivating nitro group, a catalyst is essential for the halogenation of this compound.
Mechanism: The Br-Br bond is polarized by the FeBr₃ catalyst, creating a "Br⁺" equivalent that is attacked by the aromatic ring at the C2 or C6 position. The resulting arenium ion is then deprotonated to yield the bromo-substituted product.
Expected Products: 2-Bromo-1-ethoxy-5-nitrobenzene and 2-Bromo-1-ethoxy-3-nitrobenzene.
Experimental Protocol: Synthesis of 2-Bromo-1-ethoxy-5-nitrobenzene
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (e.g., 3.34 g, 20.0 mmol) and a non-reactive solvent such as dichloromethane or carbon tetrachloride (50 mL).
-
Catalyst: Add anhydrous iron(III) bromide (FeBr₃) (e.g., 0.3 g, 1.0 mmol) to the mixture.
-
Reagent Addition: In a dropping funnel, prepare a solution of bromine (Br₂) (e.g., 1.1 mL, 21.0 mmol) in the same solvent (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40°C) if necessary. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the mixture and slowly add a 10% aqueous solution of sodium bisulfite to quench the excess bromine.
-
Workup: Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the isomeric products.
Friedel-Crafts Reactions
Friedel-Crafts reactions are used to install alkyl (alkylation) or acyl (acylation) groups on an aromatic ring.[17][18] However, these reactions have a significant limitation: they fail on strongly deactivated rings.[19] The presence of the -NO₂ group makes this compound a very poor substrate for Friedel-Crafts reactions. The electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it will not attack the carbocation or acylium ion electrophile generated by the Lewis acid catalyst.[19] Furthermore, the nitro group itself can coordinate with the Lewis acid, further deactivating the ring.
Applications in Drug Development
The functional group handles on substituted nitrophenetoles make them attractive intermediates in medicinal chemistry.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an aniline derivative. Anilines are fundamental building blocks for a vast array of pharmaceuticals, including kinase inhibitors, anti-infectives, and CNS agents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This allows for the introduction of various nucleophiles, expanding the molecular diversity accessible from this scaffold.
-
Scaffold for Bioisosteres: The substituted phenetole core can be modified to act as a bioisosteric replacement for other aromatic systems in known drug molecules, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into 3-nitrophenol derivatives, the parent compound of this compound, has shown potential for developing cognition enhancers.[21]
Conclusion
The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing effects of the ethoxy group, which overrides the deactivating, meta-directing influence of the nitro group. Consequently, electrophiles are directed primarily to the C2 and C6 positions, which are ortho to the ethoxy group and meta to the nitro group. While reactions like nitration and halogenation can be achieved under appropriate conditions, the strong deactivation imparted by the nitro group renders the substrate unsuitable for classic Friedel-Crafts reactions. A thorough understanding of these competing electronic effects is essential for scientists to rationally design synthetic routes and effectively utilize this compound as a strategic intermediate in the development of novel chemical entities.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 16. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
3-Nitrophenetole: A Versatile Intermediate in the Synthesis of Bioactive and Chromophoric Molecules
Introduction
In the landscape of organic synthesis, the strategic manipulation of functional groups on aromatic scaffolds is a cornerstone of molecular design. 3-Nitrophenetole, a nitroaromatic compound, serves as a valuable and versatile intermediate, primarily by virtue of its two key functional moieties: the nitro group and the ethoxy group. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the ethoxy group imparts specific solubility and steric characteristics. However, the true synthetic utility of this compound is most profoundly realized upon the chemical transformation of its nitro group.
The reduction of the nitro group to a primary amine unmasks a nucleophilic center, yielding 3-ethoxyaniline (m-phenetidine). This transformation is a gateway to a diverse array of more complex molecular architectures, including pharmacologically active agents and vibrant dyestuffs. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application as a pivotal intermediate, offering detailed protocols and insights for researchers, medicinal chemists, and professionals in drug development.
Synthesis of this compound: The Williamson Ether Synthesis
The most direct and common route for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly effective SN2 reaction involves the nucleophilic attack of the phenoxide ion of 3-nitrophenol on an ethylating agent, typically an ethyl halide.
The causality behind this experimental choice lies in the enhanced acidity of the phenolic proton of 3-nitrophenol due to the electron-withdrawing nitro group. This facilitates the formation of the corresponding phenoxide in the presence of a suitable base, which then acts as a potent nucleophile.
Diagram of the Williamson Ether Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures for phenolic compounds.
Materials:
-
3-Nitrophenol
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely pulverized
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 3-Nitrophenol | 139.11 | 1.0 | 10.0 g |
| Ethyl Iodide | 155.97 | 1.2 | 13.4 g (6.9 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 14.9 g |
Table 1: Typical reagent quantities for the synthesis of this compound.
The Gateway Transformation: Reduction to 3-Ethoxyaniline
The synthetic power of this compound is unlocked through the reduction of its nitro group to a primary amine, yielding 3-ethoxyaniline. This transformation is a critical step, as the resulting aniline is a versatile nucleophile and a precursor to a wide range of functional groups and heterocyclic systems. Catalytic hydrogenation is the most common and efficient method for this reduction, offering high yields and clean reaction profiles.
Diagram of the Reduction of this compound
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is a general procedure for the catalytic hydrogenation of aromatic nitro compounds.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford 3-ethoxyaniline. The crude product is often of sufficient purity for subsequent steps, but can be further purified by distillation under reduced pressure or column chromatography if necessary.
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (1-4 atm) or Hydrogen Balloon |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
Table 2: Typical conditions for the catalytic hydrogenation of this compound.
Application Notes: this compound as a Key Intermediate
The true value of this compound is demonstrated by the synthetic utility of its reduction product, 3-ethoxyaniline. This aniline derivative is a valuable building block in the synthesis of a variety of target molecules.
Synthesis of Pharmaceutical Agents and Bioactive Molecules
3-Ethoxyaniline serves as a crucial starting material in the synthesis of various pharmacologically active compounds.
-
Precursor to Acridine Derivatives: 3-Ethoxyaniline has been utilized as a starting reagent in the synthesis of 1,2,3,4-tetrahydroacridinylhydrazides, which are of interest in medicinal chemistry.[1]
-
Synthesis of Ethacridine Lactate (Rivanol): While the para-isomer is more commonly associated with this, the synthesis of acridine-based antiseptics like ethacridine lactate involves precursors that can be derived from substituted anilines. The synthesis of the key intermediate, 2-ethoxy-6,9-diaminoacridine, highlights the importance of ethoxy-substituted anilines in constructing the acridine scaffold.
Precursor for Azo Dyes
Aromatic amines are fundamental components in the synthesis of azo dyes. 3-Ethoxyaniline can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties. The ethoxy group can influence the shade and fastness properties of the resulting dye.
References
Application Notes & Protocols: The Strategic Use of 3-Nitrophenetole in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-nitrophenetole as a pivotal intermediate in the synthesis of pharmaceutical compounds. This document elucidates the core chemical transformations, provides detailed, field-tested protocols, and explains the scientific rationale behind key experimental choices. By focusing on the conversion of this compound to its corresponding aniline derivative, 3-phenetidine, we illustrate its role as a versatile building block for creating complex molecular architectures relevant to the pharmaceutical industry.
Introduction: this compound as a Synthetic Precursor
This compound (1-ethoxy-3-nitrobenzene) is an aromatic nitro compound characterized by the presence of an ethoxy group and a nitro group meta-substituted on a benzene ring.[1] While not an active pharmaceutical ingredient (API) itself, its true value lies in its function as a stable, readily available starting material. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity, while the ethoxy group provides a key structural motif.
The primary strategic step in its application is the reduction of the nitro group to a primary amine, yielding 3-phenetidine (3-ethoxyaniline). This transformation is fundamental, as it converts a relatively inert precursor into a highly versatile nucleophilic intermediate, opening a gateway to a multitude of subsequent reactions, including amide bond formation and nucleophilic substitutions, which are cornerstones of pharmaceutical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molar Mass | 167.16 g/mol | PubChem[1] |
| Appearance | Yellowish crystalline solid | ECHEMI[2] |
| Melting Point | 96-98 °C | Sigma-Aldrich[3] |
| Boiling Point | 194 °C at 70 mmHg (93 hPa) | ChemicalBook, Sigma-Aldrich[3][4] |
| Solubility | Insoluble in water | ECHEMI[2] |
| CAS Number | 621-52-3 | PubChem[1] |
Core Protocol: Reduction of this compound to 3-Phenetidine
The conversion of an aromatic nitro group to an amine is one of the most reliable and high-yielding transformations in organic synthesis.[5] Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst is the preferred industrial method due to its efficiency, mild reaction conditions, and the clean nature of the workup.
Causality of Experimental Design:
-
Catalyst Choice (Pd/C): Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the N=O bonds of the nitro group.[5] The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency.
-
Hydrogen Source (H₂ Gas or Transfer Agent): While hydrogen gas is common, transfer hydrogenation agents like ammonium formate can be used as an alternative, decomposing in situ to provide hydrogen, which can be safer to handle on a lab scale.[5]
-
Solvent (Ethanol/Methanol): Alcohols are excellent solvents for this reaction as they readily dissolve the starting material and are inert to the reaction conditions.
-
Acidic Conditions (Optional): The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the reaction rate for nitro group reductions.[6][7]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2.1: Synthesis of 3-Phenetidine
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 2-5 mol% Pd)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen Gas (H₂)
-
Celite® or another filter aid
-
Nitrogen Gas (N₂)
-
Parr Hydrogenation Apparatus or equivalent
Procedure:
-
Vessel Preparation: To a suitable pressure vessel (e.g., a Parr shaker bottle), add this compound.
-
Solvent Addition: Add ethanol to dissolve the starting material completely (a concentration of ~0.5 M is typical).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a gentle stream of nitrogen. Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle with care.
-
System Setup: Securely attach the vessel to the hydrogenation apparatus.
-
Inerting: Purge the system by pressurizing with nitrogen and venting three times to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel to the target pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. Progress can also be checked by TLC (thin-layer chromatography) by carefully depressurizing, taking a sample, and spotting against the starting material. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen pressure. Purge the vessel with nitrogen three times.
-
Catalyst Removal: Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is crude 3-phenetidine, which can be purified further by distillation or chromatography if necessary.
Expected Outcome: This procedure typically yields 3-phenetidine in high purity (>95%) with yields often exceeding 90%.
Application Case Study: Synthesis of Phenacetin Analogues
Phenacetin, a historical analgesic and antipyretic drug, is synthesized via the acylation of p-phenetidine.[8] While its use has been largely discontinued due to toxicity, the synthetic route serves as a classic and powerful example of how phenetidines are used to construct amide-containing pharmaceuticals.[9][10] The same principle applies directly to 3-phenetidine for the synthesis of phenacetin isomers or other related APIs.
The core of this synthesis is a nucleophilic acyl substitution, where the amine group of 3-phenetidine attacks the electrophilic carbonyl carbon of acetic anhydride.[11]
Synthetic Pathway from this compound to a Phenacetin Analogue
Caption: Two-step synthesis of a phenacetin analogue from this compound.
Protocol 3.1: Synthesis of N-(3-ethoxyphenyl)acetamide
Materials:
-
3-Phenetidine (1.0 eq), prepared as in Protocol 2.1
-
Acetic Anhydride (1.1 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Amine Solubilization: In an Erlenmeyer flask, dissolve 3-phenetidine in water containing a small amount of concentrated HCl to form the hydrochloride salt, which is more soluble and purifies the amine from non-basic impurities.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, warm gently, and filter to remove colored tars.[10]
-
Reaction Setup: To the warm, clear amine solution (~50 °C), add acetic anhydride and swirl to mix.
-
Buffering: Immediately add a pre-warmed aqueous solution of sodium acetate all at once.[12] The sodium acetate acts as a base to deprotonate the anilinium hydrochloride and neutralize the acetic acid byproduct, driving the reaction to completion.
-
Crystallization: Swirl the flask vigorously. The product, N-(3-ethoxyphenyl)acetamide, should begin to precipitate as a white solid. Cool the mixture in an ice-water bath to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water to remove any remaining salts and acids.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature.
Expected Outcome: A crystalline solid product with a defined melting point. Purity can be assessed by melting point analysis and spectroscopy, with yields typically in the range of 70-90%.
Analogous Synthesis: The Lidocaine Pathway
While Lidocaine is synthesized from 2,6-dimethylaniline, not 3-phenetidine, its synthesis is an exemplary model for the multi-step construction of modern APIs from aniline-type intermediates.[13][14] This pathway involves two key steps that are highly relevant to a medicinal chemist working with 3-phenetidine:
-
Acylation: Formation of an α-chloro-amide intermediate.
-
Nucleophilic Substitution (Sₙ2): Introduction of a side chain by displacing the chloride.[15]
This serves as an authoritative template for how 3-phenetidine could be elaborated into more complex and novel drug candidates.
Conceptual Pathway for Lidocaine Synthesis
Caption: The two-step synthetic route to the local anesthetic Lidocaine.
This logical framework demonstrates how an intermediate like 3-phenetidine can be first acylated with a bifunctional reagent (like α-chloroacetyl chloride) and then further functionalized via substitution to build complex side chains, a common strategy in drug discovery.
Safety and Handling
This compound and its precursor, 3-nitrophenol, are hazardous substances that must be handled with appropriate care.[16][17]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3] Can cause skin and serious eye irritation.[18]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[16][19]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.[19]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a valuable and strategic starting material in pharmaceutical synthesis. Its utility is primarily unlocked through the highly efficient reduction of its nitro group to form 3-phenetidine. This key intermediate provides a nucleophilic handle for subsequent chemical modifications, most notably amide bond formation, enabling the construction of a wide range of molecular structures. The protocols and synthetic strategies outlined in this document provide a robust framework for researchers to leverage the chemical potential of this compound in the development of novel pharmaceutical agents.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Nitrophenol | 554-84-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 7. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 9. Phenacetin Synthesis - 733 Words | Cram [cram.com]
- 10. stolaf.edu [stolaf.edu]
- 11. homework.study.com [homework.study.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. carlroth.com [carlroth.com]
Application Notes and Protocols: Catalytic Reduction of 3-Nitrophenetole to 3-Aminophenetole
Introduction: The Significance of 3-Aminophenetole in Chemical Synthesis
3-Aminophenetole is a valuable aromatic amine intermediate, playing a crucial role in the synthesis of various high-value downstream products, including pharmaceuticals, dyes, and specialty polymers. Its structure, featuring both an amino and an ethoxy group on a benzene ring, provides a versatile scaffold for further chemical transformations. The catalytic reduction of its precursor, 3-nitrophenetole, is the most prevalent and industrially significant route for its production. This process offers a greener and more efficient alternative to stoichiometric metal/acid reductions, which often generate substantial waste streams.[1]
This application note provides a comprehensive guide to the catalytic hydrogenation of this compound, detailing established protocols, explaining the underlying chemical principles, and offering insights into process optimization and troubleshooting. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Underlying Principles: The Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation of nitroarenes is a surface-mediated reaction that involves the transfer of hydrogen atoms to the nitro group in the presence of a metal catalyst.[2] The generally accepted mechanism proceeds through a series of intermediates, as depicted in the diagram below.
Figure 1: Generalized reaction pathway for the catalytic hydrogenation of a nitroarene.
The choice of catalyst is paramount to the success of the reduction. Noble metals, such as palladium and platinum, supported on high-surface-area materials like activated carbon (Pd/C, Pt/C), are highly effective due to their ability to efficiently dissociate molecular hydrogen and facilitate its transfer to the nitro group.[3] Raney Nickel, a porous nickel-aluminum alloy, is another widely used catalyst, particularly valued for its high activity and cost-effectiveness.[4][5]
Experimental Protocols: A Step-by-Step Guide
This section outlines two robust protocols for the catalytic reduction of this compound, one employing Palladium on Carbon (Pd/C) and the other utilizing Raney Nickel.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is often the catalyst of choice due to its high activity, selectivity, and ease of handling.[6] This protocol is suitable for small to medium-scale syntheses.
Materials and Equipment:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Figure 2: Step-by-step workflow for Pd/C catalyzed hydrogenation.
Detailed Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).[7]
-
Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (1-5 mol% of Pd relative to the substrate).
-
Reactor Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove air, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi). Begin stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 3-aminophenetole.
-
Purification (Optional): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.[8]
Protocol 2: Raney Nickel Catalyzed Hydrogenation
Raney Nickel is a highly active catalyst, often used in industrial settings.[9] It is pyrophoric when dry and must be handled with care as a slurry in water or a suitable solvent.
Materials and Equipment:
-
This compound
-
Raney Nickel (aqueous slurry)
-
Ethanol or Isopropanol
-
Hydrogen gas (high purity)
-
High-pressure reactor
-
Magnetic stirrer and stir bar
-
Decantation and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure:
-
Catalyst Preparation: Carefully decant the water from the Raney Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) several times by decantation to remove residual water.
-
Reactor Charging: In a high-pressure reactor, dissolve this compound (1.0 eq) in ethanol or isopropanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Add the solvent-washed Raney Nickel slurry to the reactor (typically 5-10% by weight relative to the substrate).
-
Hydrogenation: Follow steps 3-5 from Protocol 1. The reaction with Raney Nickel may be more exothermic, so careful temperature control is advised.
-
Work-up and Isolation: Follow steps 6-9 from Protocol 1 for the work-up and isolation of the product.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical performance data for the catalytic reduction of this compound.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) |
| 5% Pd/C | Methanol | 25-30 | 50 | 2-4 | >95 |
| 10% Pd/C | Ethanol | 25-30 | 50 | 1-3 | >98 |
| Raney Ni | Ethanol | 40-50 | 100 | 3-6 | >90 |
| Raney Ni | Isopropanol | 50-60 | 100 | 2-5 | >92 |
Table 1: Comparison of different catalytic systems for the reduction of this compound.
Discussion: Causality and Experimental Choices
-
Choice of Catalyst: Pd/C is generally preferred for its higher selectivity and milder reaction conditions. It is less prone to causing side reactions like dehalogenation if other sensitive functional groups are present.[6] Raney Nickel is a more economical option for large-scale production but may require higher temperatures and pressures.[9]
-
Solvent Selection: Polar protic solvents like methanol and ethanol are excellent choices as they readily dissolve the reactants and help to stabilize the reaction intermediates.[3]
-
Temperature and Pressure: Higher temperatures and pressures generally lead to faster reaction rates. However, excessively harsh conditions can lead to over-reduction or other side reactions. Optimization of these parameters is crucial for achieving high yield and purity.[10]
-
Catalyst Loading: A higher catalyst loading will increase the reaction rate but also adds to the cost. The optimal loading should be determined experimentally to balance reaction time and cost-effectiveness.
Troubleshooting and Self-Validation
A well-designed protocol should include self-validating checkpoints.
-
Incomplete Reaction: If the reaction stalls, as indicated by a lack of hydrogen uptake, it could be due to catalyst deactivation. This can be caused by impurities in the starting material or solvent. The catalyst may need to be filtered and replaced with a fresh batch.
-
Side Product Formation: The formation of side products, such as azo or azoxy compounds, can occur under certain conditions.[10] This can often be mitigated by optimizing the reaction temperature, pressure, and solvent.
-
Product Purity: The purity of the final product should be assessed by techniques such as NMR, GC-MS, or HPLC. If impurities are present, further purification steps are necessary.
Conclusion
The catalytic reduction of this compound to 3-aminophenetole is a highly efficient and widely used transformation in organic synthesis. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields of the desired product with excellent purity. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. youtube.com [youtube.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of 3-Nitrophenetole in Medicinal Chemistry: From a Latent Intermediate to a Privileged Scaffold
This technical guide provides an in-depth exploration of 3-nitrophenetole, a versatile chemical intermediate, and its significant applications in the field of medicinal chemistry. While not typically a pharmacologically active agent itself, this compound serves as a critical precursor to 3-ethoxyaniline (m-phenetidine), a valuable building block for the synthesis of a diverse range of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive overview of the strategic incorporation of this scaffold into modern drug discovery programs.
Introduction: The Unseen Potential of this compound
In the landscape of medicinal chemistry, the value of a chemical entity is often measured by its ability to be transformed into scaffolds that can interact with biological targets in a specific and potent manner. This compound (1-ethoxy-3-nitrobenzene) is a prime example of such a foundational molecule. Its true utility is unlocked through the chemical reduction of its nitro group, a transformation that yields 3-ethoxyaniline. This seemingly simple conversion provides access to an aromatic amine scaffold decorated with a meta-ethoxy group, a substitution pattern that has proven advantageous in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The ethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, while the amine serves as a key handle for a variety of chemical elaborations, enabling the construction of complex molecular architectures.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for its safe and effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 621-52-3 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Appearance | - | - |
| Melting Point | 36°C | [3] |
| Boiling Point | 275.73°C (estimate) | [3] |
| Density | 1.1820 g/cm³ (estimate) | [3] |
| Solubility | - | - |
| XLogP3 | 2.5 | [1] |
Safety and Handling: this compound is classified as harmful if swallowed.[1] As with all nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is also noted as a potential peroxide-forming chemical, and appropriate storage and handling precautions should be taken.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Synthetic Protocol: Reduction of this compound to 3-Ethoxyaniline
The cornerstone of this compound's utility is its efficient reduction to 3-ethoxyaniline. Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst is a widely employed, mild, and efficient method for this transformation.[4][5][6] This method avoids the need for high-pressure hydrogenation apparatus and is generally high-yielding.
Protocol: Catalytic Transfer Hydrogenation of this compound
Objective: To synthesize 3-ethoxyaniline via the reduction of this compound using ammonium formate and a palladium catalyst.
Materials:
-
This compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of this compound).
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (5-10 mol %).
-
Hydrogen Donor Addition: In a separate flask, prepare a solution of ammonium formate (3.0-5.0 eq) in a minimal amount of deionized water and add it to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically around 60-65 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to remove any remaining formate salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethoxyaniline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain pure 3-ethoxyaniline.
Causality and Self-Validation: The use of ammonium formate provides a safe and readily available source of hydrogen in situ.[4][6] Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[4] The reaction is self-validating as the complete consumption of the non-polar this compound and the appearance of the more polar 3-ethoxyaniline can be easily tracked by TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for the reduction of this compound.
Applications of 3-Ethoxyaniline in Medicinal Chemistry
The 3-ethoxyaniline scaffold is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. The meta-positioning of the ethoxy group provides a distinct vector for substitution that can influence binding affinity and selectivity.
As a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes.[7][8][9] The development of potent and selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors utilize an aromatic core, and the 3-ethoxyaniline moiety has been incorporated into novel inhibitor designs. The ethoxy group can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity of the molecule.[10]
-
ERK1/2 Inhibitors: The Ras-Raf-MEK-ERK signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. A series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione derivatives have been investigated as substrate-specific ERK1/2 inhibitors.[11][12][13] Structure-activity relationship (SAR) studies on these compounds revealed that the position of the ethoxy group on the benzylidene ring is critical for activity. Shifting the ethoxy group from the para- to the ortho- or meta-position can significantly impact the inhibitory potency and functional activity of the compounds, highlighting the importance of the substitution pattern for achieving desired biological effects.[11][12][13]
Caption: Role of 3-ethoxyaniline as a scaffold in kinase inhibitors.
Synthesis of Other Bioactive Compounds
Beyond kinase inhibitors, 3-ethoxyaniline has been utilized as a starting material for the synthesis of other classes of compounds with potential therapeutic applications. For instance, it has been used to prepare 1,2,3,4-tetrahydroacridinylhydrazides, which have been investigated for their biological activities.
Conclusion and Future Perspectives
This compound, through its conversion to 3-ethoxyaniline, represents a strategically important building block in medicinal chemistry. Its utility is particularly evident in the field of kinase inhibitor design, where the 3-ethoxyphenyl moiety can be leveraged to achieve potent and selective inhibition of key signaling pathways implicated in disease. The straightforward and efficient reduction of this compound makes it an accessible and valuable tool for drug discovery programs. As our understanding of the structural requirements for targeting specific biological macromolecules continues to grow, it is likely that the 3-ethoxyaniline scaffold will find further applications in the development of novel therapeutics for a wide range of diseases.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Biological Activity of 3-Nitrophenetole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The nitroaromatic scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the synthesis and biological evaluation of 3-nitrophenetole derivatives, a class of compounds with underexplored therapeutic potential. By leveraging established methodologies and providing in-depth, field-proven protocols, this document serves as a detailed roadmap for researchers aiming to investigate the bioactivity of this chemical series. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Investigating this compound Derivatives
This compound, a simple nitroaromatic ether, presents a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, imparts unique electronic properties that can be exploited for therapeutic benefit.[1][2] The ether linkage offers a point for chemical modification, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity. The investigation into this compound derivatives is underpinned by the established success of other nitroaromatic compounds in medicine.[3] For instance, nitro-containing drugs are utilized in the treatment of parasitic infections and have been extensively studied as hypoxia-activated prodrugs in cancer therapy.[4] This guide will equip researchers with the necessary tools to systematically synthesize and evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel this compound derivatives.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a substituted phenetole or the derivatization of the nitro group itself. The following protocol provides a generalized approach that can be adapted based on the desired final compound.
General Synthesis Workflow
The synthesis of novel this compound derivatives can be conceptualized in a multi-step process, starting from commercially available 3-nitrophenol.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Nitrophenetole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Nitrophenetole in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these methods.[2][3] These reactions are cornerstones of the pharmaceutical and agrochemical industries, facilitating the construction of complex molecular architectures from readily available building blocks.[1][4]
This guide focuses on a particularly valuable, yet nuanced, substrate: This compound and its derivatives. This molecule is a strategic starting material, incorporating three key features:
-
An aromatic ring amenable to cross-coupling.
-
An ethoxy group, a common feature in bioactive molecules.
-
A nitro group, a versatile functional handle that serves as a potent electron-withdrawing group and a precursor for an amine, which is ubiquitous in pharmaceuticals.[5][6]
The presence of the nitro group significantly influences the electronic properties of the aromatic ring, which can be leveraged to control reactivity and selectivity in cross-coupling reactions. This document provides detailed protocols and field-proven insights for three seminal palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions—as applied to this compound-based substrates.
Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common, three-step mechanism involving a Pd(0)/Pd(II) cycle.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., a halogenated this compound), forming a Pd(II) intermediate.[2][3]
-
Transmetalation / Olefin Insertion:
-
In Suzuki and Buchwald-Hartwig reactions, a nucleophile (an organoborane or amine, respectively) exchanges its organic group or nitrogen atom for the halide on the palladium center in a step called transmetalation.[2][8]
-
In the Heck reaction , an alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond.[7][9]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
The choice of ligand is paramount. Ligands stabilize the palladium catalyst, modulate its electronic properties and steric environment, and influence the rates of the individual steps in the catalytic cycle, thereby dictating the overall efficiency and scope of the reaction.[10][11][12]
Caption: General Catalytic Cycle for Cross-Coupling.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming biaryl scaffolds that are privileged structures in medicinal chemistry.[7][13][14]
Protocol: Synthesis of 4-Phenyl-3-nitrophenetole
This protocol details the coupling of 4-bromo-3-nitrophenetole with phenylboronic acid. The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition.
Materials & Equipment:
-
Reactants: 4-bromo-3-nitrophenetole, Phenylboronic acid
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane, Degassed deionized water
-
Equipment: Schlenk flask, magnetic stirrer/hotplate, condenser, nitrogen/argon line, standard glassware.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask under a nitrogen or argon atmosphere, add 4-bromo-3-nitrophenetole (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of dioxane.
-
Solvent & Catalyst Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask. Add the catalyst mixture to the flask.
-
Reaction: Equip the flask with a condenser, and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.2 equiv | Slight excess ensures complete consumption of the halide |
| Pd(OAc)₂ | 2 mol% | Standard loading for Pd(II) precatalyst[1] |
| SPhos Ligand | 4 mol% | Bulky, electron-rich ligand; 2:1 L:Pd ratio is common |
| Base (K₂CO₃) | 2.0 equiv | Activates boronic acid to the boronate for transmetalation[13] |
| Solvent | Dioxane/H₂O (5:1) | Biphasic system dissolves both organic and inorganic reagents |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers |
| Expected Yield | 85-95% |
Expert Insights: Why This Protocol Works
-
The Base is Not Just a Spectator: The base is critical for activating the boronic acid. It reacts with the boronic acid to form a tripartite boronate complex ([Ar-B(OH)₃]⁻), which is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) center.[13]
-
The Power of the Ligand: While simple ligands like triphenylphosphine can work, advanced biarylphosphine ligands like SPhos are superior. Their steric bulk accelerates the final reductive elimination step, while their strong electron-donating character facilitates the initial, often rate-limiting, oxidative addition of the C-Br bond.[10][12]
-
Managing the Pre-catalyst: Using a stable Pd(II) salt like Pd(OAc)₂ is often more practical and cost-effective for industrial applications than using air-sensitive Pd(0) sources.[1] The Pd(II) is reduced in situ to the active Pd(0) catalyst.
Caption: Suzuki-Miyaura Experimental Workflow.
Application Note 2: Heck Reaction for Alkene Functionalization
The Mizoroki-Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene, providing access to substituted olefins like stilbenes and cinnamates.[15][16]
Protocol: Synthesis of 3-Nitro-4-styrylphenetole
This protocol describes the coupling of 4-iodo-3-nitrophenetole with styrene. Aryl iodides are typically more reactive than bromides in Heck reactions.[7]
Materials & Equipment:
-
Reactants: 4-iodo-3-nitrophenetole, Styrene
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Equipment: Sealed reaction vial or pressure tube, magnetic stirrer/hotplate, standard glassware.
Step-by-Step Methodology:
-
Setup: To a sealable reaction vial, add 4-iodo-3-nitrophenetole (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tolyl)₃ (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, 4 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by 1M HCl to remove the amine base, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting reagent |
| Styrene | 1.5 equiv | Excess drives the reaction to completion |
| Pd(OAc)₂ | 1 mol% | Lower catalyst loading is often sufficient for reactive iodides |
| P(o-tolyl)₃ | 2 mol% | A classic, effective ligand for the Heck reaction |
| Base (Et₃N) | 1.5 equiv | Organic base neutralizes H-X, regenerating Pd(0)[7] |
| Solvent | DMF | Polar aprotic solvent, good for solubilizing reagents |
| Temperature | 100 °C | Standard temperature for Heck couplings |
| Expected Yield | 75-90% |
Expert Insights: Why This Protocol Works
-
Role of the Base: The base in the Heck reaction is non-nucleophilic and its primary role is to scavenge the acid (HI) produced during the β-hydride elimination step. This is crucial for regenerating the Pd(0) catalyst and allowing the cycle to continue.[7]
-
Phosphine-Free Variants: While phosphine ligands are common, "phosphine-free" Heck reactions are also possible, particularly with reactive aryl iodides. In these cases, the solvent (like DMF) or the alkene itself can act as a weak ligand to stabilize the palladium species. However, using a ligand like P(o-tolyl)₃ generally leads to a more robust and reproducible process.
-
Regioselectivity: The arylation occurs predominantly at the less substituted carbon of the alkene (the β-carbon of styrene) for both steric and electronic reasons, leading to the trans-stilbene product as the major isomer.[15]
Caption: Mizoroki-Heck Reaction Experimental Workflow.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are fundamental components of countless pharmaceuticals.[17][18] The reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.
Protocol: Synthesis of N-phenyl-4-ethoxy-2-nitroaniline
This protocol details the amination of 4-bromo-3-nitrophenetole with aniline. Recent advances have demonstrated the viability of coupling nitro-substituted aryl halides.[19][20]
Materials & Equipment:
-
Reactants: 4-bromo-3-nitrophenetole, Aniline
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene (anhydrous)
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, condenser, nitrogen/argon line.
Step-by-Step Methodology:
-
Inert Conditions are Critical: Perform all manipulations in a glovebox or using Schlenk techniques. To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and XPhos (0.036 mmol, 3.6 mol%).
-
Reagent Addition: Add 4-bromo-3-nitrophenetole (1.0 mmol, 1.0 equiv) and the strong base, sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Aniline | 1.2 equiv | Slight excess of the amine coupling partner |
| Pd₂(dba)₃ | 1.5 mol% Pd | Common Pd(0) precatalyst |
| XPhos Ligand | 3.6 mol% | Bulky biarylphosphine ligand essential for C-N elimination[18] |
| Base (NaOt-Bu) | 1.4 equiv | Strong, non-nucleophilic base to deprotonate the amine |
| Solvent | Toluene | Anhydrous, non-polar solvent is standard |
| Temperature | 100 °C | Drives the reaction, especially the reductive elimination step |
| Expected Yield | 70-85% |
Expert Insights: Why This Protocol Works
-
The Ligand is the Key: The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich dialkylbiarylphosphine ligands like XPhos. The steric hindrance provided by the ligand facilitates the difficult C-N reductive elimination step, which is often the turnover-limiting step of the cycle.[12]
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to generate the palladium amide intermediate in the catalytic cycle. Weaker bases are generally ineffective. Caution: Strong alkoxide bases can sometimes be incompatible with nitroarenes; if side reactions are observed, a weaker base like K₃PO₄ may be screened, though it may require higher temperatures or longer reaction times.[21]
-
Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Maintaining a strictly inert atmosphere is non-negotiable for achieving high yields and preventing catalyst decomposition.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Strategic Role of 3-Nitrophenetole in Heterocyclic Synthesis
Introduction: A Gateway to Functionalized Heterocycles
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Nitrophenetole (1-ethoxy-3-nitrobenzene), a readily available and stable aromatic compound, serves as a strategic precursor in the synthesis of a variety of heterocyclic compounds. Its true synthetic utility is unlocked through the chemical transformation of its nitro group. The primary role of this compound is not as a direct cyclization partner, but as a masked form of 3-aminophenetole (3-ethoxyaniline), a versatile building block for nitrogen-containing heterocycles.
The presence of the nitro group allows for the introduction of a nitrogen atom onto the aromatic ring, which, after reduction, becomes a nucleophilic amino group poised for cyclization. The ethoxy substituent, being relatively inert, remains as a key functional handle on the final heterocyclic scaffold, influencing solubility, electronic properties, and potential biological interactions. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, focusing on the critical reductive activation step and its subsequent application in the construction of valuable quinoline and indole frameworks.
Part 1: The Gateway Reaction: Reduction of this compound to 3-Aminophenetole
The conversion of the aromatic nitro group into a primary amine is the cornerstone of utilizing this compound in heterocycle synthesis. This reduction is one of the most fundamental transformations in organic synthesis and can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.[1][2]
The resulting product, 3-aminophenetole (also known as 3-ethoxyaniline), is the key reactive intermediate for all subsequent cyclization strategies discussed herein.[3]
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as substrate tolerance, scale, and available equipment. While classic methods using metals in acidic media are effective, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Ethanol/Methanol, RT | High yield, clean byproducts (H₂O), mild conditions, catalyst is recyclable. | Requires specialized hydrogenation equipment (Parr shaker, H-Cube®). Flammable H₂ gas poses safety risks. |
| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, Reflux | Avoids the use of high-pressure H₂ gas, uses standard lab glassware. | May require higher temperatures, purification from byproduct salts. |
| Metal/Acid Reduction | Sn or Fe powder, conc. HCl, Heat | Inexpensive reagents, robust and reliable for a wide range of nitroarenes. | Stoichiometric amounts of metal required, produces large amounts of metallic waste, strongly acidic conditions can affect sensitive functional groups. |
Experimental Protocol 1: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound to 3-aminophenetole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (1-2 mol%)
-
Ethanol (or Methanol), reagent grade
-
Parr Hydrogenation Apparatus or similar
-
Celite® or other filtration aid
Procedure:
-
In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound in ethanol (approx. 10-15 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care. It is often added as a slurry in the reaction solvent.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel three times with nitrogen gas to remove all oxygen.
-
Flush the vessel three times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Begin vigorous agitation (shaking or stirring) of the reaction mixture at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.
-
Once complete, carefully vent the hydrogen gas and flush the vessel three times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-aminophenetole.
-
The product is often of sufficient purity for subsequent steps, but can be further purified by distillation under reduced pressure or column chromatography if necessary.
Workflow Visualization
Caption: Workflow for the synthesis of 3-Aminophenetole.
Part 2: Synthesis of Nitrogen-Containing Heterocycles
With the key intermediate, 3-aminophenetole, in hand, several classic and robust cyclization reactions can be employed to construct heterocyclic cores. The position of the ethoxy group (meta to the amine) dictates the final substitution pattern of the product.
Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry. 3-Aminophenetole is an excellent precursor for the synthesis of 7-ethoxy-substituted quinolines.
The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline.[6]
Caption: Mechanism of the Skraup Synthesis.
Experimental Protocol 2: Skraup Synthesis of 7-Ethoxyquinoline
Materials:
-
3-Aminophenetole (1.0 eq)
-
Glycerol (3.0-4.0 eq)
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene, arsenic acid, or ferrous sulfate as a moderator)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
Caution: The Skraup reaction can be highly exothermic and violent. It must be performed in a robust reaction vessel within a fume hood with appropriate personal protective equipment and a blast shield.
-
To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid.
-
Slowly add 3-aminophenetole to the stirred sulfuric acid, ensuring the temperature does not rise excessively.
-
Add the oxidizing agent (e.g., a small portion of the this compound starting material can be used).
-
Slowly and carefully, add glycerol to the mixture dropwise. An exothermic reaction will commence.
-
Once the initial exotherm subsides, heat the reaction mixture to 120-140 °C for 3-5 hours.
-
Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step must be done in an ice bath as it is highly exothermic.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 7-ethoxyquinoline.
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aromatic amine with a β-diketone under acidic conditions.[7][8] The reaction proceeds through an enamine intermediate which then cyclizes.[9]
Experimental Protocol 3: Combes Synthesis
Materials:
-
3-Aminophenetole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix 3-aminophenetole and acetylacetone. Stir the mixture at room temperature for 30 minutes. An enamine intermediate will form.
-
Slowly and cautiously add the mixture to polyphosphoric acid (or conc. H₂SO₄) with stirring.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide until pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain 2,4-dimethyl-7-ethoxyquinoline.
Synthesis of Indoles via the Fischer Indole Synthesis
3-Aminophenetole can serve as a precursor to substituted indoles, but it requires a preliminary step to form the corresponding hydrazine, which is the requisite starting material for the Fischer indole synthesis.[10][11]
Caption: Pathway to Indoles from 3-Aminophenetole.
Synthetic Outline:
-
Diazotization: 3-Aminophenetole is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The resulting diazonium salt is immediately reduced, typically with tin(II) chloride (SnCl₂), to yield 3-ethoxyphenylhydrazine.
-
Fischer Indole Synthesis: The purified 3-ethoxyphenylhydrazine is then condensed with an aldehyde or ketone (e.g., acetone) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[12][12]-sigmatropic rearrangement and cyclization, ultimately forming the indole ring.[13]
Part 3: Synthetic Limitations of 3-Aminophenetole
A crucial aspect of demonstrating expertise is understanding the limitations of a reagent. While 3-aminophenetole is versatile, its substitution pattern makes it unsuitable for the direct synthesis of certain classes of heterocycles.
-
Benzoxazoles: The synthesis of benzoxazoles requires the condensation of a 2-aminophenol with reagents like carboxylic acids or aldehydes.[14][15] The critical step is the intramolecular cyclization, which involves the nucleophilic attack of the ortho-hydroxyl group onto an activated intermediate. Since 3-aminophenetole has an ethoxy group meta to the amine, it lacks the required ortho-hydroxyl functionality and cannot form the five-membered oxazole ring.
-
Phenoxazines: Similarly, the most common syntheses of the phenoxazine core involve the oxidative dimerization of two molecules of a 2-aminophenol or the condensation of a 2-aminophenol with a catechol or quinone derivative.[16][17] These pathways are mechanistically dependent on the presence of the ortho-aminophenol moiety, which is absent in 3-aminophenetole.
Conclusion
This compound is a valuable and strategic starting material in synthetic chemistry, primarily serving as a stable and accessible precursor to 3-aminophenetole. The true utility of this molecule is realized after the foundational nitro group reduction. The resulting 3-aminophenetole is a powerful intermediate for building substituted quinoline and indole frameworks through classic named reactions like the Skraup, Combes, and Fischer syntheses. Understanding its structural limitations—specifically, the inability to directly form benzoxazoles or phenoxazines—is key to its effective deployment in a research or drug development setting. By leveraging its strengths, chemists can efficiently access classes of functionalized N-heterocycles that remain central to materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Greener Pathways to Nitroaromatics
An In-Depth Technical Guide to the Green Synthesis of 3-Nitrophenetole Derivatives
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Their synthesis traditionally involves nitration and etherification reactions that often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Classical nitration with mixed nitric and sulfuric acids, for instance, generates significant acidic waste and can suffer from poor regioselectivity and over-nitration.[1][2] Similarly, conventional Williamson ether synthesis often requires polar aprotic solvents, which pose environmental and health risks.
The principles of green chemistry call for the development of alternative synthetic routes that are safer, more efficient, and environmentally benign.[3] This guide provides detailed application notes and protocols for the green synthesis of this compound, focusing on modern techniques that minimize waste, reduce energy consumption, and avoid hazardous materials. We will explore methodologies including Phase Transfer Catalysis, microwave-assisted solvent-free reactions, and ultrasound-assisted synthesis, providing researchers and drug development professionals with practical, field-proven protocols.
Core Synthetic Strategy: Regioselective Williamson Ether Synthesis
The primary challenge in synthesizing this compound is achieving the correct isomer. The ethoxy group (-OEt) of phenetole is an ortho-, para-director for electrophilic aromatic substitution. Therefore, direct nitration of phenetole would predominantly yield 2-nitrophenetole and 4-nitrophenetole, making the isolation of the desired 3-nitro isomer inefficient.
A superior and more regioselective strategy is to start with 3-nitrophenol and introduce the ethyl group via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl halide) in an SN2 reaction.[4][5]
General Reaction:
The following sections detail how this core reaction can be transformed into an efficient and environmentally friendly process using green chemistry techniques.
Methodology 1: Phase Transfer Catalysis (PTC) for Enhanced Biphasic Reactivity
Expertise & Experience: The Rationale Behind PTC
The Williamson ether synthesis classically presents a challenge: the nucleophile (sodium or potassium 3-nitrophenoxide) is soluble in an aqueous or polar phase, while the electrophile (ethyl halide) is soluble in an organic phase. Overcoming this phase boundary limitation typically requires harsh conditions or expensive, anhydrous polar aprotic solvents.
Phase Transfer Catalysis (PTC) offers an elegant and green solution. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase.[6][7] The catalyst's lipophilic alkyl chains render the ion pair soluble in the organic medium, where it can readily react with the ethyl halide.[8] This approach eliminates the need for hazardous solvents, allows the use of inexpensive inorganic bases, and often proceeds at lower temperatures with faster reaction rates.[9]
DOT Diagram: The PTC Catalytic Cycle
Caption: The catalytic cycle in Phase Transfer Catalysis.
Experimental Protocol: PTC Synthesis of this compound
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrophenol (1.39 g, 10 mmol), sodium hydroxide (0.44 g, 11 mmol), and deionized water (20 mL).
-
Catalyst Addition: Stir the mixture until the solids dissolve completely. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%).
-
Addition of Alkylating Agent: Add ethyl bromide (1.31 g, 12 mmol) to the mixture.
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. The product will be in the organic layer (if an organic solvent like toluene was used as a co-solvent) or will form a distinct layer. Extract with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with 5% NaOH solution (15 mL) to remove any unreacted phenol, followed by a wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by column chromatography if necessary.
Methodology 2: Microwave-Assisted Solvent-Free Synthesis
Expertise & Experience: The Dual Advantage of Microwaves and Solvent-Free Conditions
Microwave-assisted organic synthesis is a cornerstone of green chemistry, utilizing microwave energy to heat reactions directly and efficiently.[10] Unlike conventional heating, which relies on slow conduction, microwaves couple directly with polar molecules, leading to rapid and uniform heating throughout the reaction medium. This dramatically reduces reaction times from hours to minutes and minimizes side product formation.[11]
Combining this with a solvent-free approach creates a highly sustainable process.[12] By adsorbing the reactants onto a solid support or using a solid base, the need for volatile organic solvents is eliminated, preventing pollution and reducing waste disposal costs. This method is simple, fast, and highly efficient.[10]
DOT Diagram: Workflow for Microwave-Assisted Synthesis
Caption: Experimental workflow for solvent-free microwave synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
-
Reagent Preparation: In a mortar, thoroughly grind 3-nitrophenol (1.39 g, 10 mmol) with anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Reaction Setup: Transfer the fine powder to a 25 mL beaker or a dedicated microwave reaction vessel. Add ethyl iodide (2.34 g, 15 mmol). Note: The reaction can also be performed by adsorbing the reactants onto a solid support like alumina.
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low to medium power setting (e.g., 200-400 W) for 5-10 minutes. It is advisable to run in short bursts (e.g., 60 seconds) to monitor the reaction and prevent overheating.
-
Monitoring: Check for the disappearance of the starting material using TLC (eluent: hexane/ethyl acetate).
-
Workup: After completion, allow the mixture to cool to room temperature. Add 20 mL of water to dissolve the inorganic salts.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the this compound product.
Methodology 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Expertise & Experience: Harnessing Acoustic Cavitation for Greener Reactions
Ultrasound-assisted synthesis, or sonochemistry, uses high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[13] This collapse generates transient "hot spots" with extremely high local temperatures and pressures, creating powerful shockwaves and microjets.[14]
This intense energy input enhances mass transfer and dramatically accelerates reaction rates, often at a lower bulk temperature than conventional heating.[15] Sonochemistry is energy-efficient and can promote reactions in heterogeneous systems, making it an excellent green alternative for the synthesis of this compound.
Experimental Protocol: Sonochemical Synthesis of this compound
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 3-nitrophenol (1.39 g, 10 mmol) and potassium hydroxide (0.62 g, 11 mmol) in 15 mL of 95% ethanol.
-
Addition of Reagent: Add ethyl bromide (1.42 g, 13 mmol) to the solution.
-
Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate at room temperature or with gentle warming (e.g., 40°C) for 30-60 minutes.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, transfer the mixture to a beaker and add 30 mL of cold water. The product may precipitate as a solid or an oil.
-
Isolation: If a solid forms, collect it by vacuum filtration and wash with cold water. If an oil separates, extract with diethyl ether (2 x 20 mL).
-
Purification: Dry the organic extract over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the product. Recrystallization from ethanol/water may be performed for further purification.
Comparative Analysis of Green Synthesis Methods
| Feature | Phase Transfer Catalysis (PTC) | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted (Sonochemistry) |
| Principle | Anion transport across phase boundary | Direct dielectric heating | Acoustic cavitation and micro-jetting |
| Solvent | Biphasic (Water/Organic) or Water | None (or minimal co-solvent) | Green solvents (e.g., Ethanol) |
| Catalyst | Quaternary 'onium' salt (e.g., TBAB) | Solid base (e.g., K₂CO₃) | None required (or base catalyst) |
| Reaction Time | 2-4 hours | 5-15 minutes | 30-60 minutes |
| Temperature | 60-70 °C (Bulk) | Rapid increase to reaction temp. | Room temp. to ~40 °C (Bulk) |
| Energy Input | Conventional heating | Microwave irradiation | Ultrasonic irradiation |
| Key Advantage | Avoids anhydrous polar solvents | Extremely rapid, minimal waste | High energy efficiency, mild conditions |
Conclusion
The green synthesis of this compound derivatives is readily achievable by applying modern chemical techniques to the robust Williamson ether synthesis pathway. Methods such as Phase Transfer Catalysis, microwave-assisted solvent-free reactions, and sonochemistry each offer significant advantages over traditional protocols. They drastically reduce reaction times, lower energy consumption, and eliminate the reliance on hazardous organic solvents. By adopting these methodologies, researchers and industry professionals can produce valuable chemical intermediates like this compound in a manner that is not only efficient and cost-effective but also environmentally responsible.
References
- 1. researchgate.net [researchgate.net]
- 2. sibran.ru [sibran.ru]
- 3. chemijournal.com [chemijournal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. biomedres.us [biomedres.us]
- 10. oatext.com [oatext.com]
- 11. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iris.unito.it [iris.unito.it]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes & Protocols: 3-Nitrophenetole as a Versatile Building Block for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Nitrophenetole (1-ethoxy-3-nitrobenzene) is a highly versatile aromatic compound whose strategic placement of an ethoxy group and a reactive nitro group makes it an invaluable precursor in the synthesis of a wide array of functional materials. The transformation of the nitro moiety into an amine is the gateway to its utility, yielding 3-ethoxyaniline, a key intermediate for azo dyes, pharmaceutical scaffolds, and electro-active polymers. This document provides a comprehensive guide to the core properties, key synthetic transformations, and detailed, field-proven protocols for leveraging this compound in materials science and drug discovery.
Introduction and Core Principles
This compound's utility is rooted in the predictable and high-yielding chemistry of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a latent amino group. Its reduction to 3-ethoxyaniline (m-phenetidine) is the cornerstone of its application. This primary amine can then be readily converted into a diazonium salt for azo coupling, acylated to form amides for pharmaceutical intermediates, or polymerized to create conductive materials. The stable ethoxy group imparts beneficial physicochemical properties, such as improved solubility and modified electronic characteristics, to the final products.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for safe handling and effective reaction setup.
| Property | Value | Source |
| IUPAC Name | 1-ethoxy-3-nitrobenzene | |
| Synonyms | m-Nitrophenetole | |
| CAS Number | 621-52-3 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available |
Foundational Synthesis: Reduction to 3-Ethoxyaniline
The conversion of this compound to 3-ethoxyaniline is the pivotal first step for nearly all subsequent applications. The choice of reducing agent is critical; while various methods exist (e.g., catalytic hydrogenation), the tin(II) chloride (SnCl₂) reduction in acidic media is a robust and reliable laboratory-scale method that avoids the need for high-pressure hydrogenation equipment.
Causality: Tin(II) chloride is a classic choice for the reduction of aromatic nitro groups because it is effective, inexpensive, and the reaction progress can often be monitored visually. The reaction proceeds in a stepwise manner where the tin metal acts as the ultimate reductant. Hydrochloric acid is essential to activate the tin(II) chloride and to protonate the nitro group, making it more susceptible to reduction.
Protocol 1: Synthesis of 3-Ethoxyaniline
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add concentrated HCl (approx. 5-6 eq) and tin(II) chloride dihydrate (approx. 3.0 eq). The mixture will be a slurry.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction is exothermic and the solids should gradually dissolve. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully basify the mixture by adding 50% NaOH solution. This is a highly exothermic process and will precipitate tin salts (tin hydroxide). The goal is to reach a pH > 10 to ensure the amine is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 3-ethoxyaniline. The crude product can be purified by vacuum distillation if necessary.
Self-Validation: The product, 3-ethoxyaniline, should be a liquid with a characteristic amine smell. Its identity can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of N-H stretches ~3300-3400 cm⁻¹).
Application Notes & Protocols
The following sections detail the use of the synthesized 3-ethoxyaniline as a key intermediate.
Application Note 1: Synthesis of Azo Dyes
Azo dyes are a major class of synthetic colorants. The synthesis involves two key steps: the diazotization of a primary aromatic amine (3-ethoxyaniline) to form a diazonium salt, followed by an electrophilic aromatic substitution reaction (azo coupling) with an electron-rich coupling agent like β-naphthol.
Causality: The diazotization reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas. The coupling reaction requires a slightly alkaline pH to deprotonate the coupling agent (β-naphthol), making it more electron-rich and thus more reactive towards the electrophilic diazonium salt.
Materials:
-
3-Ethoxyaniline (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3-ethoxyaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, keeping the temperature below 5 °C. Stir for an additional 15 minutes after addition is complete. The formation of the diazonium salt is now complete.
-
-
Coupling:
-
In a separate beaker, dissolve β-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
-
Isolation:
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid dye by vacuum filtration, wash with cold water until the filtrate is neutral, and allow it to air dry.
-
Self-Validation: The product will be a brightly colored solid. Its identity can be confirmed by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λ_max) and by melting point analysis.
Diagram: General Synthetic Pathway This diagram illustrates the central role of 3-ethoxyaniline, derived from this compound, as a precursor to diverse functional materials.
Caption: Core synthetic routes from this compound.
Application Note 2: Building Block for Pharmaceutical Intermediates
Aniline derivatives are common structural motifs in many pharmaceuticals. The amine group of 3-ethoxyaniline can be readily acylated to form amides, a fundamental linkage in many drug molecules. This protocol provides a general method for the synthesis of an N-acylated derivative.
Causality: The reaction is a nucleophilic acyl substitution. The lone pair on the nitrogen of 3-ethoxyaniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A mild base like pyridine or triethylamine is often added to neutralize the HCl byproduct generated when using an acid chloride, driving the reaction to completion.
Materials:
-
3-Ethoxyaniline (from Protocol 1)
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (optional, as base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Setup: Dissolve 3-ethoxyaniline (1.0 eq) in DCM in a round-bottom flask and cool in an ice bath. If using a base, add it now (1.1 eq).
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using acetic anhydride, it can often be added more quickly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding water or saturated sodium bicarbonate solution.
-
Extraction: Transfer to a separatory funnel, separate the layers, and wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-ethoxyphenyl)acetamide. The product can be purified by recrystallization or column chromatography.
Self-Validation: The formation of the amide can be confirmed by IR spectroscopy (disappearance of N-H stretches of primary amine, appearance of amide N-H stretch ~3300 cm⁻¹ and a strong C=O stretch ~1660 cm⁻¹). ¹H NMR will show a characteristic singlet for the acetyl methyl group.
Diagram: Pharmaceutical Intermediate Synthesis Workflow This diagram details the step-by-step laboratory workflow for the N-acetylation of 3-ethoxyaniline.
Caption: Workflow for N-acetylation of 3-ethoxyaniline.
Application Note 3: Precursor for Electro-active Polymers
Substituted polyanilines are a class of conducting polymers with tunable properties. The ethoxy group in poly(3-ethoxyaniline) can enhance solubility and modify the electronic properties of the polymer backbone. Chemical oxidative polymerization is a common method for their synthesis.
Causality: An oxidizing agent, such as ammonium persulfate (APS), is used to generate aniline radical cations from the protonated monomer. These radical cations then couple to form the polymer chain. The reaction is conducted in a strong acid (like HCl) to ensure the aniline is protonated and to act as a dopant for the final polymer, rendering it conductive.
Materials:
-
3-Ethoxyaniline (from Protocol 1)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
Procedure:
-
Monomer Solution: Dissolve 3-ethoxyaniline (1.0 eq) in 1 M HCl and cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (1.1 eq) in 1 M HCl and cool to 0-5 °C.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution over 15-20 minutes. A color change to dark green/black indicates the onset of polymerization.
-
Reaction: Continue stirring the mixture at low temperature for 2-4 hours.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer sequentially with 1 M HCl, methanol, and acetone to remove unreacted monomer, oligomers, and oxidant.
-
Drying: Dry the resulting dark green/black powder (the conductive emeraldine salt form of the polymer) in a vacuum oven at 60 °C.
Self-Validation: The formation of the polymer is evident by the precipitation of a dark, insoluble powder. The polymer's conductivity can be measured using a four-point probe method. Its structure can be characterized by FTIR and UV-Vis spectroscopy, which will show characteristic peaks for the doped polyaniline backbone.
Safety and Handling
-
This compound: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
3-Ethoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Use stringent controls to avoid exposure.
-
Reagents: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Oxidizing agents like ammonium persulfate should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of advanced functional materials. Through a straightforward and high-yielding reduction to 3-ethoxyaniline, researchers can access a key intermediate that serves as a launchpad for creating diverse structures, from vibrant azo dyes and complex pharmaceutical scaffolds to processable conducting polymers. The protocols outlined in this guide provide a reliable foundation for exploring the vast potential of this valuable chemical building block.
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 3-Nitrophenetole
Welcome to the technical support center for the purification of 3-nitrophenetole. This guide is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Here, we provide in-depth, field-proven insights into the recrystallization process, moving beyond simple steps to explain the critical reasoning behind each phase of the purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
A1: this compound, also known by its IUPAC name 1-ethoxy-3-nitrobenzene, is an aromatic ether.[1] It is a solid at room temperature. Key physical properties relevant to its purification are summarized in the table below. Understanding these properties, especially the melting point, is crucial for selecting an appropriate recrystallization solvent and for assessing the purity of the final product. A sharp melting point close to the literature value typically indicates high purity.
Q2: Why is recrystallization the preferred method for purifying this compound?
A2: Recrystallization is an exceptionally effective technique for purifying solids like this compound because it leverages differences in solubility between the target compound and its impurities at varying temperatures.[2][3] The core principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then to allow it to cool slowly. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).[3][4] This method is often more efficient and scalable for removing small amounts of process-related impurities compared to techniques like column chromatography.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The impurity profile of crude this compound is primarily dictated by its synthesis route. It is commonly synthesized via the Williamson ether synthesis, which involves the reaction of 3-nitrophenol with an ethylating agent (like ethyl iodide or ethyl bromide) in the presence of a base.[5][6][7][8]
Potential impurities include:
-
Unreacted 3-Nitrophenol: This is the most common impurity. Due to its acidic phenolic proton, its solubility characteristics are significantly different from the target ether, making it relatively easy to remove.
-
Excess Ethylating Agent: Volatile agents are typically removed during workup, but higher boiling point agents may persist.
-
Side-Reaction Products: Although the Williamson ether synthesis is generally robust, side reactions like elimination can occur, especially with secondary or tertiary alkyl halides.[9] However, with a primary ethylating agent, this is less of a concern.
-
Solvent Residues: Residual solvents from the reaction or initial workup may be present.
Q4: How do I select the ideal solvent for recrystallizing this compound?
A4: The perfect solvent is one where this compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[4] The impurities, ideally, should either be completely soluble or completely insoluble at all temperatures.
Based on the structure of this compound (a moderately polar aromatic ether), good candidate solvents are alcohols. A general rule of thumb suggests that solvents with functional groups similar to the compound of interest are often good solubilizers.[10] For nitroaromatic compounds, alcoholic solvents are often effective.[10] Ethanol is an excellent starting point. A solvent screening test with small amounts of your crude product is always the most reliable method.
Q5: What are the primary safety considerations when handling this compound?
A5: According to its GHS classification, this compound is harmful if swallowed.[1] General safety protocols for handling chemical reagents should be strictly followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors. It is also noted that as an ether, it may have the potential to form peroxides over time.[1]
Data Presentation: Solvent Selection Profile
The selection of an appropriate solvent is the most critical step in a successful recrystallization. The following table provides a guide to potential solvents for this compound based on established chemical principles.
| Solvent | Boiling Point (°C) | Suitability Rationale | Potential Issues |
| Ethanol | 78 | Excellent Candidate. The polarity of ethanol is well-matched to dissolve moderately polar this compound when hot. Its solubility is expected to decrease significantly upon cooling, promoting crystallization. It is also effective for recrystallizing related nitroaryl compounds.[10] | Ensure slow cooling to prevent rapid precipitation which can trap impurities. |
| Methanol | 65 | Good Candidate. Similar to ethanol but more polar. May show slightly different solubility characteristics. A good alternative to screen. | Lower boiling point means a smaller temperature gradient for crystallization. |
| Isopropanol | 82 | Good Candidate. Less polar than ethanol. May be advantageous if the crude product is less polar or if "oiling out" is an issue in ethanol. | Higher boiling point; ensure it is well below the melting point of the compound. |
| Water | 100 | Poor Candidate (as a single solvent). this compound is an organic ether and is unlikely to be sufficiently soluble in hot water for effective recrystallization. | Could be used as an anti-solvent in a mixed-solvent system with a solvent like ethanol. |
| Hexane/Heptane | 69 / 98 | Poor Candidate (as a single solvent). These non-polar solvents are unlikely to dissolve this compound even when hot. | Useful as an anti-solvent or for washing the final crystals to remove non-polar impurities. |
Experimental Protocol: High-Purity Recrystallization of this compound
This protocol is a self-validating system designed to guide you to a high-purity product.
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Erlenmeyer flasks (x2)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to just cover the solid.
-
Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot ethanol dropwise until all the solid has just dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[2]
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), it must be filtered while hot.
-
Preheat a second Erlenmeyer flask and a stemless glass funnel with fluted filter paper on the hotplate.
-
Quickly pour the hot solution through the preheated filtration setup. Causality Note: Preheating prevents premature crystallization of the product on the cold funnel or filter paper, which would lead to significant yield loss.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source.
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling traps impurities within the crystals, defeating the purpose of recrystallization.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the funnel with a small amount of ice-cold ethanol . Causality Note: Washing with cold solvent removes any residual mother liquor containing dissolved impurities. The solvent must be cold to minimize redissolving the purified product crystals.
-
Continue to draw air through the crystals for several minutes to facilitate initial drying.
-
-
Drying and Purity Assessment:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the melting point.
-
Weigh the final product and calculate the percent recovery.
-
Determine the melting point of the purified this compound. Compare this to the literature value to assess purity.
-
Visualizations: Workflows and Logic
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: My this compound will not dissolve, even in the boiling solvent.
-
Possible Cause: Insufficient solvent volume.
-
Solution: Continue to add small portions (1-2 mL at a time) of the boiling solvent to the solution until the solid fully dissolves. Be patient, as dissolution can take time. Avoid adding a large excess of solvent.
Problem 2: No crystals form after the solution has cooled to room temperature.
-
Possible Cause A: Too much solvent was used. The solution is not supersaturated, meaning the concentration of this compound is below its solubility limit even at room temperature.
-
Solution A: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again slowly.
-
Possible Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).
-
Solution B:
-
Scratch: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[3]
-
Seed: If you have a small crystal of pure this compound, add it to the solution to act as a "seed crystal."
-
Problem 3: The product "oiled out," forming a liquid layer instead of solid crystals.
-
Possible Cause: The melting point of the impure compound is depressed to below the temperature of the solution. This often happens when the solution is still too warm when it becomes saturated, or if there is a high concentration of impurities.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. If the problem persists, a different solvent or a mixed-solvent system may be necessary.
Problem 4: The final yield is very low.
-
Possible Cause A: Too much solvent was used during dissolution, and a significant amount of product remains in the mother liquor.
-
Possible Cause B: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Possible Cause C: Too much solvent was used for washing the final crystals, redissolving a portion of the product.
-
Solution: To prevent this, always use the minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for washing. Ensure your filtration apparatus is pre-heated for hot filtration. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor, though this crop will likely be less pure than the first.
Problem 5: The final product is still colored or appears impure.
-
Possible Cause: The chosen solvent is not effective at leaving the colored impurity in the mother liquor, or the impurity co-crystallized with the product.
-
Solution:
-
Charcoal Treatment: If the impurity is a non-polar, colored species, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the impurity. Use charcoal sparingly, as it can also adsorb your product.
-
Re-recrystallize: Perform a second recrystallization on the purified material. This is often effective at removing stubborn impurities.
-
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Identifying and minimizing side reactions in 3-Nitrophenetole synthesis
Welcome to the technical support center for the synthesis of 3-nitrophenetole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights into identifying and minimizing side reactions, ensuring a successful and efficient synthesis.
The primary route to this compound is the Williamson ether synthesis, a robust and widely used method.[1][2] It involves the reaction of a deprotonated 3-nitrophenol (the 3-nitrophenoxide ion) with an ethylating agent, typically an ethyl halide.[1] While straightforward in principle, the reaction's success hinges on carefully controlling conditions to favor the desired O-alkylation over competing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My reaction yield is low, and TLC analysis shows multiple spots, including one at the baseline and another close to my desired product spot. What is happening?
Answer: This is a classic symptom of two major issues: incomplete reaction and the formation of a C-alkylation side product.
-
Incomplete Reaction: The spot at the baseline on your TLC plate is likely unreacted 3-nitrophenol, which is highly polar. This indicates that the deprotonation of the phenol was not efficient.[3] The strength of your base is critical. For instance, a weak base like sodium bicarbonate may be insufficient to fully deprotonate the acidic phenol.[3]
-
C-Alkylation Side Product: The 3-nitrophenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1][4] While O-alkylation yields the desired this compound, C-alkylation results in the formation of ethyl-nitrophenol isomers, which will have different polarity and appear as distinct spots on a TLC plate.[4]
Root Cause Analysis Workflow
Below is a systematic workflow to diagnose and solve the issue of low yield and mixed products.
References
Technical Support Center: 3-Nitrophenetole Production Scale-Up
Welcome to the technical support guide for the synthesis and scale-up of 3-Nitrophenetole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The following sections are structured in a question-and-answer format to provide direct, actionable advice for issues that may arise during your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent and industrially adaptable method for synthesizing this compound is the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of a phenol (in this case, 3-nitrophenol) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, via an SN2 mechanism.[1][4]
Q2: What are the critical starting materials and reagents for this synthesis?
The key components for this reaction are:
-
Base: A suitable base to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH) for laboratory scale.[2][3]
-
Ethylating Agent: An ethyl halide (e.g., ethyl iodide, ethyl bromide) or ethyl tosylate.
-
Solvent: A polar aprotic solvent is typically preferred to facilitate the SN2 reaction. Examples include acetone, dimethylformamide (DMF), or acetonitrile.[3]
Q3: What are the primary safety concerns when scaling up this reaction?
Scaling up the production of this compound introduces several safety hazards that must be managed:
-
Handling of 3-Nitrophenol: 3-Nitrophenol is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][8] Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and lab coats, is mandatory.[5][8]
-
Flammable Solvents: Many solvents used in the synthesis (e.g., acetone, DMF) are flammable. Scale-up operations should be conducted in well-ventilated areas, away from ignition sources, and in appropriately rated equipment.
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the ethylating agent. Proper temperature control and monitoring are crucial to prevent thermal runaways. A staged addition of the alkylating agent is recommended at a larger scale.
-
Peroxide Formation: Ethers like this compound have the potential to form explosive peroxides upon storage, especially if exposed to air and light.[9] Materials should be stored under an inert atmosphere and tested for peroxides before distillation or concentration.
Process Workflow and Key Reaction
The synthesis of this compound via Williamson ether synthesis follows a two-step process within a single pot. First, the acidic proton of 3-nitrophenol is abstracted by a base to form the 3-nitrophenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethylating agent in an SN2 reaction, displacing the leaving group (e.g., a halide) to form the final ether product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common impurities in 3-Nitrophenetole reactions
Welcome to the technical support center for 3-Nitrophenetole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction, identify impurities, and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary impurities I should expect?
The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the deprotonation of 3-nitrophenol with a suitable base to form the 3-nitrophenoxide anion, which then acts as a nucleophile to attack an ethylating agent, such as diethyl sulfate or an ethyl halide.[1]
The reaction is robust, but several impurities can arise depending on the specific conditions, reagents, and work-up procedures.
Primary Expected Impurities:
-
Unreacted 3-Nitrophenol: The most common impurity, resulting from incomplete reaction.
-
Unreacted Ethylating Agent: Residual diethyl sulfate or ethyl halide.
-
C-Alkylated Byproducts: Formation of 4-Ethyl-3-nitrophenol due to the ambident nature of the phenoxide nucleophile.[2][3]
-
Hydrolysis Products: Ethanol and ethyl hydrogen sulfate, primarily from the breakdown of diethyl sulfate in the presence of water.[4][5][6]
-
Solvent Adducts or Impurities: Byproducts arising from reactions with the solvent or impurities within the solvent itself.
dot graph Williamson_Synthesis { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} caption { label = "Fig 1. Synthesis of this compound and C-Alkylation Impurity Formation."; fontsize = 10; } end_dot Caption: Fig 1. Synthesis of this compound and C-Alkylation Impurity Formation.
Q2: My reaction has stalled, and post-reaction analysis (TLC/HPLC) shows a significant amount of unreacted 3-nitrophenol. What are the likely causes and solutions?
Observing a large amount of unreacted 3-nitrophenol is a common issue that typically points to inefficient formation or reaction of the 3-nitrophenoxide intermediate.
Causality Analysis: The Williamson ether synthesis is an SN2 reaction, which requires a potent nucleophile.[7][8] The hydroxyl group of 3-nitrophenol is not nucleophilic enough to attack the ethylating agent directly. It must first be deprotonated by a base to form the much more nucleophilic phenoxide anion. If this deprotonation is incomplete, the reaction rate will be severely diminished.
Troubleshooting Steps:
-
Base Strength and Stoichiometry:
-
Insight: The pKa of 3-nitrophenol is approximately 8.4. The base used must have a conjugate acid with a pKa significantly higher than this to ensure complete deprotonation. While strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K₂CO₃) are often sufficient and safer for larger-scale reactions.[9]
-
Action: Ensure you are using at least one full equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the equilibrium towards the phenoxide.
-
-
Solvent Choice:
-
Insight: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal.[8] They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and more reactive. Protic solvents (like ethanol or water) can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[2]
-
Action: Switch to a dry, polar aprotic solvent. If your ethylating agent is sensitive to the solvent, ensure compatibility.
-
-
Reaction Temperature:
-
Insight: While higher temperatures generally increase reaction rates, they can also promote side reactions or degradation. The SN2 reaction has a moderate activation energy barrier that must be overcome.
-
Action: Gently heat the reaction mixture. A typical range for this synthesis is 50-80 °C.[1] Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and impurity formation.
-
-
Water Content:
-
Insight: The presence of water can be detrimental. Water can hydrolyze the ethylating agent (especially diethyl sulfate) and can protonate the phenoxide, reverting it to the unreactive phenol.[4][10]
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using a base like NaOH or K₂CO₃, be aware that they can be hygroscopic.
-
Q3: I've identified an impurity with a similar retention time to my product but a higher molecular weight. Could this be a C-alkylated or dialkylated product?
This is a strong possibility. The 3-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically those ortho and para to the oxygen).
Mechanistic Explanation:
-
O-alkylation (Desired Reaction): The attack from the oxygen atom leads to the formation of the ether, this compound. This is typically the kinetically and thermodynamically favored pathway.
-
C-alkylation (Side Reaction): The attack from a carbon atom on the ring (position 4 or 6) leads to the formation of a C-alkylated byproduct, such as 4-Ethyl-3-nitrophenol.[2][11] This reaction pathway disrupts the aromaticity of the ring in the transition state, resulting in a higher activation energy.[2]
dot graph C_vs_O_Alkylation { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} caption { label = "Fig 2. Competing O- vs. C-Alkylation Pathways."; fontsize = 10; } end_dot Caption: Fig 2. Competing O- vs. C-Alkylation Pathways.
Factors Influencing C- vs. O-Alkylation:
| Factor | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Impurity) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Water, Ethanol) | Protic solvents solvate the oxygen atom via H-bonding, sterically hindering it and making the carbon atoms more accessible for attack.[2] |
| Counter-ion | Large, weakly coordinating (K⁺, Cs⁺) | Small, tightly coordinating (Li⁺, Na⁺) | Smaller cations associate more tightly with the oxygen, partially blocking it and favoring C-alkylation. |
| Leaving Group | "Softer" leaving groups (I⁻, Br⁻) | "Harder" leaving groups (Cl⁻, OTs⁻) | According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen nucleophile prefers to react with a "hard" electrophilic center, while the "softer" carbon nucleophile prefers a "softer" one.[12] |
Analytical Confirmation:
-
Mass Spectrometry (MS): The C-alkylated product (e.g., 4-Ethyl-3-nitrophenol) will have the same mass as the desired O-alkylated product (this compound).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is definitive. This compound will show a characteristic triplet/quartet for the ethyl group attached to oxygen (-OCH₂CH₃). The C-alkylated product will show a similar ethyl group pattern but attached to the ring, and it will retain a phenolic -OH proton signal.
Q4: How can I effectively remove residual diethyl sulfate and its hydrolysis byproducts after the reaction?
Diethyl sulfate is a strong alkylating agent and is classified as a likely carcinogen, so its complete removal is critical.[4]
Protocol for Removal and Quenching:
-
Aqueous Work-up with Base:
-
Objective: To hydrolyze residual diethyl sulfate and separate water-soluble components.
-
Methodology:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH).
-
The base will rapidly hydrolyze any remaining diethyl sulfate into monoethyl sulfate and ethanol, which are water-soluble.[10] It will also deprotonate any unreacted 3-nitrophenol, partitioning it into the aqueous layer.
-
Extract the desired product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with the dilute NaOH solution, water, and finally a saturated brine solution to remove residual water.
-
-
-
Verification of Removal:
-
Insight: Standard purification methods like recrystallization or column chromatography are highly effective at removing non-volatile impurities.
-
Action: After the initial work-up and solvent evaporation, perform a purification step.
-
Recrystallization: A good solvent system for this compound is ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel is effective. A mobile phase of ethyl acetate in hexane (e.g., starting with 5:95 and gradually increasing polarity) will separate the less polar this compound from more polar impurities like residual 3-nitrophenol.[13]
-
-
Q5: What are the best analytical methods for monitoring reaction progress and quantifying final purity?
A multi-technique approach is recommended for robust analysis.
| Analytical Technique | Application | Typical Parameters & Observations |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 20-30% Ethyl Acetate in Hexane. Observation: Monitor the disappearance of the 3-nitrophenol spot (more polar, lower Rf) and the appearance of the this compound spot (less polar, higher Rf). |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Quantification | Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient method with Acetonitrile and water (often with a small amount of acid like phosphoric acid). Detection: UV at ~270 nm. Observation: Provides quantitative data on the percentage of starting material, product, and impurities.[14][15][16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification & Purity | Column: Non-polar or medium-polarity capillary column. Observation: Excellent for separating volatile components and providing mass data for identifying unknown impurities.[17] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Purity | Solvent: CDCl₃ or DMSO-d₆. Observation: Confirms the final structure and can be used for quantitative analysis (qNMR) with an internal standard. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Diethyl Sulfate [chemwatch.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 4-Ethyl-3-nitrophenol | C8H9NO3 | CID 67814431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. ukessays.com [ukessays.com]
- 14. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phmethods.net [phmethods.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Phenetole
Welcome to the technical support center for the nitration of phenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the nitration of phenetole, offering explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration of phenetole can stem from several factors, ranging from suboptimal reaction conditions to procedural errors during workup. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider extending the reaction duration. Ensure the reaction temperature is appropriate; nitration is an exothermic reaction, but some activation energy is still required.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired nitrophenetole isomers.
-
Oxidation: Strong nitrating agents, especially at elevated temperatures, can oxidize the ethoxy group or the aromatic ring, leading to the formation of tars and other degradation products.
-
Over-nitration: The use of harsh conditions (e.g., concentrated nitric and sulfuric acids) can lead to the formation of dinitro or trinitro derivatives.[2]
-
Solution: Employ milder nitrating agents. Consider using a mixture of nitric acid in acetic acid or employing a solid-supported catalyst to increase selectivity and reduce side reactions.[1][3] Maintaining a low reaction temperature (typically 0-10 °C) is crucial to minimize oxidation and over-nitration.
-
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Solution: Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. When performing column chromatography, choose an appropriate solvent system to achieve good separation without excessive band broadening.[2]
-
Question 2: I am observing the formation of an undesired isomer ratio. How can I control the regioselectivity of the nitration to favor the para-isomer?
Answer:
The ethoxy group of phenetole is an ortho, para-director in electrophilic aromatic substitution.[4] Controlling the ratio of ortho to para isomers is a common challenge. Generally, the para-isomer is sterically less hindered and often the thermodynamically more stable product.
-
Steric Hindrance: The bulky ethoxy group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions.
-
Solution: To favor the para-isomer, you can use a bulkier nitrating agent. While the nitronium ion itself is small, the choice of solvent and counter-ions can influence the steric environment around the electrophile.
-
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer. At higher temperatures, the kinetic control may lessen, leading to a higher proportion of the ortho-isomer.
-
Solution: Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the isomer ratio.
-
Solution: The use of solid acid catalysts, such as zeolites or clays, can enhance para-selectivity.[5] The confined environment within the catalyst pores can sterically favor the formation of the less bulky para-isomer.[5] Solvents of varying polarity can also influence the isomer distribution. Experimenting with different solvents, such as dichloromethane, carbon tetrachloride, or acetic acid, may help optimize the desired isomer ratio.[1][3]
-
| Condition | Effect on p/o Ratio | Rationale |
| Lower Temperature | Increases | Favors the thermodynamically more stable para product. |
| Bulky Nitrating Agent | Increases | Steric hindrance at the ortho position is more pronounced. |
| Solid Acid Catalyst | Increases | Shape selectivity within the catalyst pores favors the para isomer.[5] |
Question 3: The reaction mixture turned dark brown/black, and I isolated a tarry substance instead of a crystalline product. What went wrong?
Answer:
The formation of a dark, tarry substance is a strong indication of significant side reactions, primarily oxidation and polymerization. Phenetole, being an activated aromatic compound, is susceptible to oxidation by nitric acid, especially under harsh conditions.
-
Excessive Nitrating Agent/High Concentration: Using a large excess of concentrated nitric acid, particularly in the presence of sulfuric acid, creates a highly oxidizing environment.
-
Elevated Temperature: Nitration reactions are exothermic.[6] A runaway reaction can occur if the temperature is not carefully controlled, leading to rapid decomposition and polymerization.
-
Solution:
-
Strict Temperature Control: Use an ice bath or a cryostat to maintain the reaction temperature below 10 °C. Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation.
-
Milder Nitrating Conditions: Avoid using a mixture of concentrated sulfuric and nitric acids if possible. A solution of nitric acid in acetic anhydride or the use of a metal nitrate salt can provide a less aggressive nitrating medium.[7][8]
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess increases the likelihood of side reactions.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical and theoretical aspects of phenetole nitration.
Q1: What are the primary safety precautions I should take when performing a nitration reaction?
A1: Nitration reactions are potentially hazardous and must be conducted with strict safety measures.[6][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes of nitric acid and nitrogen oxides.[9]
-
Temperature Control: As nitrations are exothermic, rigorous temperature control is essential to prevent runaway reactions.[6] Always have an ice bath ready for emergency cooling.
-
Slow Addition: Add the nitrating agent slowly and in small portions to the substrate solution.
-
Quenching: Quench the reaction carefully by pouring the reaction mixture onto ice or into cold water. Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines. Do not mix nitric acid waste with other organic or acidic waste streams.[11]
Q2: How can I effectively separate the ortho- and para-nitrophenetole isomers after the reaction?
A2: The separation of ortho- and para-nitrophenetole isomers is typically achieved through physical methods based on their differing polarities and boiling points.
-
Column Chromatography: This is a common and effective method for separating the isomers on a laboratory scale.[2] Due to intramolecular hydrogen bonding, o-nitrophenetole is less polar than p-nitrophenetole and will therefore elute first from a silica gel column. A solvent system of hexane and ethyl acetate is often used.
-
Fractional Distillation: On a larger scale, fractional distillation under reduced pressure can be used, as the isomers have different boiling points.
-
Recrystallization: If one isomer is present in a significantly higher amount, recrystallization from a suitable solvent (e.g., ethanol) may be used to isolate the major isomer in pure form.
Q3: What is the mechanism of the nitration of phenetole?
A3: The nitration of phenetole is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: In a mixed acid nitration (HNO₃/H₂SO₄), nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of phenetole attacks the nitronium ion. The ethoxy group directs the attack to the ortho and para positions due to resonance stabilization of the resulting carbocation intermediate (the sigma complex or arenium ion).[4]
-
Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrophenetole product.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Phenetole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenetole in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare the nitrating agent by slowly adding a stoichiometric amount of concentrated nitric acid to the same solvent in a separate flask, also cooled in an ice bath.
-
Add the nitrating solution dropwise to the stirred phenetole solution over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Visualizations
Caption: Workflow for the nitration of phenetole.
Caption: Decision tree for troubleshooting low yield.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. ukessays.com [ukessays.com]
- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. scribd.com [scribd.com]
- 8. corning.com [corning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Synthesis of 3-Nitrophenetole and Prevention of Isomeric Impurities
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are focused on the regioselective synthesis of 3-Nitrophenetole. The formation of unwanted ortho- (2-) and para- (4-) isomers is a common challenge that can significantly impact yield, purity, and downstream applications. This document provides in-depth, experience-based answers to common questions, troubleshooting protocols, and the fundamental chemical principles governing this synthesis to empower you to achieve high-purity this compound consistently.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Root Cause of Isomer Formation
Question 1: I attempted to synthesize this compound by directly nitrating phenetole, but my analysis shows a mixture of 2-Nitrophenetole and 4-Nitrophenetole with almost no desired 3-isomer. Why did this happen?
Answer: This outcome is expected and is dictated by the fundamental principles of electrophilic aromatic substitution. The ethoxy group (-OCH₂CH₃) on the phenetole ring is a powerful activating and ortho, para-directing group. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring.[1]
This delocalization increases the electron density specifically at the ortho (positions 2 and 6) and para (position 4) carbons, making them significantly more nucleophilic and thus more attractive to the electrophile (the nitronium ion, NO₂⁺) generated during nitration.[2][3] The arenium ion intermediates formed by attack at the ortho and para positions are more stabilized by resonance than the intermediate formed by attack at the meta position.[4] Consequently, the activation energy for ortho and para substitution is much lower, leading to the exclusive formation of these isomers.[5] Direct nitration of phenetole is therefore an unsuitable method for obtaining the 3-nitro isomer.[6]
Part 2: Recommended Synthesis Protocol for High-Purity this compound
Question 2: What is the scientifically sound and reliable method to synthesize this compound with high purity and avoid isomeric contamination?
Answer: The most effective and regioselective strategy is to reverse the order of functional group introduction. Instead of starting with phenetole, you should begin with a benzene ring that already has a nitro group in the desired position. The Williamson Ether Synthesis , using 3-nitrophenol as the starting material, is the industry-standard and most reliable method.[7][8]
This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 3-nitrophenol with a suitable base, acts as a nucleophile and attacks a primary ethyl halide (like ethyl iodide or ethyl bromide).[9] This approach ensures the ethoxy group is formed precisely at the 3-position, completely bypassing the issue of isomer formation.
-
Reagent Preparation:
-
Place 13.9 g (0.1 mol) of 3-nitrophenol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 100 mL of a polar aprotic solvent such as acetone or DMF.
-
Add 15.2 g (0.11 mol, 1.1 equivalents) of finely powdered anhydrous potassium carbonate (K₂CO₃). Potassium carbonate is a suitable base for deprotonating the phenol.[10]
-
-
Reaction Execution:
-
With vigorous stirring, add 17.2 g (0.11 mol, 1.1 equivalents) of ethyl iodide (or 12.0 g of ethyl bromide) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, this is ~56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-nitrophenol spot has disappeared.
-
-
Workup and Isolation:
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI/KBr).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 5% aqueous NaOH (to remove any unreacted 3-nitrophenol), 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The pure product should be a pale yellow solid.
-
Part 3: Troubleshooting the Williamson Ether Synthesis
Question 3: My Williamson ether synthesis is resulting in a low yield. What are the common pitfalls and how can I address them?
Answer: Low yields in this synthesis can typically be traced to a few critical parameters. Below is a troubleshooting guide to help you diagnose and solve common issues.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Unreacted 3-Nitrophenol | 1. Incomplete Deprotonation: The base (e.g., K₂CO₃) may not be strong enough or sufficiently dry. Water in the reaction can hinder phenoxide formation. 2. Insufficient Reaction Time/Temp: The reaction may not have reached completion. | 1. Ensure K₂CO₃ is anhydrous. For more difficult substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though K₂CO₃ is generally sufficient and safer.[9] 2. Increase reflux time and monitor carefully by TLC until starting material is consumed. |
| Significant Byproduct Formation | 1. Elimination (E2) Reaction: If using a secondary or tertiary ethylating agent (not applicable here, but a general principle), it can undergo elimination to form ethylene.[8] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile. While O-alkylation is favored in polar aprotic solvents, some C-alkylation at the ortho or para positions can occur. | 1. Always use a primary ethyl halide (e.g., ethyl iodide, ethyl bromide) to ensure the Sₙ2 pathway is dominant.[8] 2. Using polar aprotic solvents (DMF, Acetone) maximizes the desired O-alkylation. |
| Product Loss During Workup | 1. Incomplete Extraction: The product may have some solubility in the aqueous phase. 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product. | 1. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than one large extraction. 2. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand. Gentle swirling is often better than vigorous shaking.[11] |
Part 4: Isomer Identification and Purity Analysis
Question 4: How can I definitively confirm the identity and isomeric purity of my synthesized this compound?
Answer: A combination of physical property measurement and spectroscopic analysis is essential to confirm that you have synthesized the correct isomer and to assess its purity. The three isomers of nitrophenetole have distinct physical properties.
| Property | 2-Nitrophenetole | This compound | 4-Nitrophenetole |
| Appearance | Yellow liquid/solid | Pale yellow solid | Colorless/pale yellow needles |
| Melting Point | 2 - 5 °C | 34 - 37 °C | 59 - 61 °C |
| Boiling Point | ~260 °C | ~277 °C | ~283 °C |
Data compiled from various chemical supplier databases.
A sharp melting point for your product that matches the literature value for this compound is a strong indicator of high purity.[12]
Spectroscopic Confirmation:
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing the isomers. The substitution pattern on the aromatic ring gives a unique splitting pattern for each isomer.
-
This compound: Will show four distinct aromatic protons, often with complex splitting patterns (e.g., a triplet, a singlet-like peak, and two doublets of doublets).
-
4-Nitrophenetole: Due to symmetry, will show two distinct sets of aromatic protons, appearing as two clean doublets (an AA'BB' system).
-
2-Nitrophenetole: Will show four distinct aromatic protons, similar to the 3-isomer but with different chemical shifts and coupling constants.
-
-
Gas Chromatography (GC) / HPLC: These techniques are excellent for assessing purity. A single sharp peak indicates a pure compound. You can confirm the identity by running authentic standards of the other isomers if available.
-
Infrared (IR) Spectroscopy: All isomers will show characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) and the C-O-C ether linkage (~1250 cm⁻¹). While not ideal for distinguishing isomers, it confirms the presence of the correct functional groups.[13]
By employing the correct synthetic strategy (Williamson Ether Synthesis) and verifying the product with these analytical techniques, you can confidently produce and validate high-purity this compound, free from isomeric contaminants.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. How To [chem.rochester.edu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Nitrophenetole
Welcome to the technical support center for the synthesis of 3-Nitrophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the highly exothermic nitration of phenetole. Our goal is to provide you with the expertise and practical insights needed to ensure a safe, controlled, and successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle the challenges you might encounter.
Issue 1: Runaway Reaction and Temperature Spikes
Question: My reaction temperature is increasing uncontrollably, and I'm observing vigorous gas evolution and a rapid darkening of the reaction mixture. What is happening, and what should I do?
Answer: This is a classic sign of a runaway reaction. Aromatic nitrations are notoriously exothermic, and the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop.[1] The vigorous gas evolution is likely due to the decomposition of nitric acid and the formation of nitrogen oxides.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling bath. For instance, if you are using an ice-water bath, add a salt like sodium chloride or calcium chloride to lower the temperature further.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, you may need to quench the reaction. This should be done with extreme caution by slowly and carefully transferring the reaction mixture to a large volume of crushed ice and water.[2][3] Be aware that the dilution of concentrated sulfuric acid is also highly exothermic, so this step must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
Causality and Prevention:
-
Inadequate Cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated. Ensure you have a robust cooling system in place before starting the reaction.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of temperature spikes.[2] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.[2]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[2] Ensure vigorous and consistent agitation throughout the addition process.
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.
-
Caption: Troubleshooting workflow for a runaway reaction. */
Issue 2: Low Yield of this compound
Question: My reaction resulted in a very low yield of the desired this compound. What are the likely causes?
Answer: Low yields can stem from several factors, often related to reaction conditions and the formation of undesired isomers.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion.[4] Consider extending the reaction time post-addition, while maintaining the low temperature.
-
Formation of Isomers: The ethoxy group of phenetole is an ortho-, para-director. Therefore, the formation of 2-nitrophenetole and 4-nitrophenetole is expected. The reaction conditions must be optimized to favor the formation of the meta-isomer.
-
Side Reactions: At higher temperatures, oxidation of the aromatic ring can occur, leading to degradation of the starting material and product.[4]
-
Loss during Workup: The workup procedure is critical for isolating the product. Ensure efficient extraction and minimize losses during washing and purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of phenetole to maximize the yield of this compound?
A1: Maintaining a low temperature is crucial to control the exothermic reaction and influence the isomeric distribution. A temperature range of -10°C to 0°C is a good starting point.[4] It is essential to monitor the internal reaction temperature continuously.
Q2: How can I control the formation of ortho- and para-isomers?
A2: While the ethoxy group is inherently an ortho-, para-director, reaction conditions can be manipulated. Using a less aggressive nitrating agent or a different solvent system can sometimes alter the isomer ratios. However, for a meta-directing effect, one would typically need to start with a meta-directing group already on the ring and then convert it to the desired functionality. In this case, careful control of temperature and addition rate are your primary tools to manage selectivity.
Q3: What are the best practices for preparing the nitrating mixture?
A3: The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, should be prepared with caution. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath.[4] This pre-cooling step is critical to manage the heat generated from mixing the acids.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[3]
-
Emergency Preparedness: Have an emergency plan and ensure easy access to a safety shower, eyewash station, and appropriate spill kits.[3]
-
Controlled Addition: Use an addition funnel for the slow, dropwise addition of the nitrating agent.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.
Experimental Protocol: Controlled Synthesis of this compound
This protocol is a general guideline. It is crucial to perform a thorough risk assessment before carrying out the experiment.
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, place a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid dropwise to the cold sulfuric acid.[4]
-
Keep the resulting mixed acid in the ice bath until use.
2. Nitration of Phenetole
-
In a separate reaction flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve phenetole in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.[4]
-
Slowly, add the pre-cooled nitrating mixture dropwise to the phenetole solution with vigorous stirring. Maintain the reaction temperature within the specified range throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period to ensure the reaction goes to completion.
3. Work-up and Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[3] A precipitate of the crude product may form.
-
If a solid precipitates, collect the crude product by vacuum filtration.
-
If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Wash the collected solid or the organic extract with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.[3]
-
Dry the crude product or the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the crude product by recrystallization or distillation.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | -10°C to 0°C | To control the exothermic nature of the reaction and minimize side reactions.[4] |
| Addition Rate | Slow, dropwise | To prevent a rapid increase in temperature and a potential runaway reaction.[2] |
| Agitation | Vigorous and constant | To ensure even heat distribution and prevent localized "hot spots".[2] |
-
Caption: A simplified workflow for the synthesis of this compound. */
References
Validation & Comparative
A Comparative Guide to Purity Determination of 3-Nitrophenetole for Researchers and Drug Development Professionals
<
In the landscape of pharmaceutical research and drug development, the chemical purity of reagents and intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3-Nitrophenetole (3-NPE), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1] Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side-product formation, and ultimately guaranteeing the safety and efficacy of the final product.
This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to ensure scientific integrity.
The Analytical Imperative: Why Purity Matters
The presence of impurities in this compound can arise from its synthesis, which often involves the nitration of phenetole or etherification of 3-nitrophenol.[2][3] Potential impurities may include positional isomers (2- and 4-nitrophenetole), unreacted starting materials, and byproducts of side reactions. These impurities can have significant downstream consequences:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected byproducts.
-
Toxicological Concerns: Certain impurities may possess inherent toxicity, posing a risk in the final drug product.
-
Inaccurate Dosing: If purity is overestimated, the actual amount of this compound used in a reaction will be lower than intended, affecting stoichiometry and yield.
Therefore, the selection of an appropriate analytical method for purity determination is a critical decision, guided by the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or impurity profiling.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for purity analysis due to their high resolving power, which allows for the separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely used technique for the purity assessment of non-volatile organic compounds like this compound.[4] Its strength lies in its ability to separate structurally similar compounds, such as positional isomers.
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Experimental Protocol: RP-HPLC for this compound Purity
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC System & Conditions:
-
HPLC System: An Agilent 1200 series or equivalent is suitable.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[6] Isocratic elution is often sufficient for purity assessment.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[5]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, for instance, 270 nm.[6] A diode array detector (DAD) can be beneficial for peak purity analysis.
-
Injection Volume: 20 µL.[5]
-
-
Data Analysis (Area Percent Method):
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the following formula: % Purity = (Area of 3-NPE peak / Total area of all peaks) x 100
-
Causality and Trustworthiness: This method is self-validating through system suitability tests (e.g., tailing factor, theoretical plates) and the use of a reference standard to confirm the retention time of this compound. The area percent method assumes that all components have a similar response factor at the chosen wavelength. For more accurate quantification, especially of known impurities, a reference standard for each impurity should be used to generate a calibration curve.
References
A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Nitrophenetole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of intermediates and final products is paramount. 3-Nitrophenetole, a key building block in various organic syntheses, requires robust analytical methodologies to ensure its purity, stability, and quality. This guide, from the perspective of a seasoned application scientist, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. We will delve into the rationale behind methodological choices, compare HPLC with alternative techniques, and provide actionable experimental protocols.
The Central Role of HPLC in this compound Analysis
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of a vast array of organic compounds, and this compound is no exception. Its versatility, high resolution, and sensitivity make it the preferred method for both qualitative and quantitative assessment. The primary mode of separation for a molecule like this compound, which possesses moderate polarity, is Reversed-Phase HPLC (RP-HPLC) .
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), while the mobile phase is a polar solvent mixture, typically a combination of water and an organic modifier like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The selection of a C18 column is a logical starting point for method development for this compound. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the molecule, allowing for effective separation from more polar or less polar impurities.
A Proposed HPLC Method for this compound Analysis
While specific validated methods for this compound are not abundantly available in public literature, a robust starting method can be rationally designed based on the analysis of structurally similar compounds, such as 3-nitrophenol. The following protocol is a well-reasoned starting point for the analysis of this compound and should be subject to in-house validation to ensure its suitability for a specific application.
Experimental Protocol: RP-HPLC for this compound
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for nitrophenolic compounds. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[1] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance. Based on the UV-Vis spectrum of the closely related 3-nitrophenol, which has a maximum absorbance around 340 nm, this would be a logical starting wavelength for detection.[2] A DAD is highly recommended as it allows for the acquisition of the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
4. Rationale for Methodological Choices:
-
Acetonitrile as the Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.
-
Isocratic Elution: For a primary analysis of a single compound, an isocratic elution (constant mobile phase composition) is simpler, more robust, and generally provides reproducible results. Gradient elution may be necessary if a wide range of impurities with varying polarities are expected.
-
UV Detection: The nitroaromatic chromophore in this compound makes it an excellent candidate for UV detection, a non-destructive and widely available detection method in HPLC.
Workflow for HPLC Analysis of this compound
Caption: A streamlined workflow for the HPLC analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive understanding of alternative analytical methods is crucial for selecting the most appropriate technique for a given research question.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, good sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis. | Requires solvent consumption, can be more complex than spectrophotometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent separation efficiency for volatile compounds, provides structural information from mass spectra. | May require derivatization for polar compounds like nitrophenols to improve volatility, potential for thermal degradation of the analyte.[3] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet and visible light by the analyte. | Simple, rapid, and cost-effective for quantitative analysis of a pure substance in a non-absorbing solvent. | Lacks specificity in the presence of interfering substances with overlapping absorption spectra, not a separative technique. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High separation efficiency, requires very small sample volumes, low solvent consumption. | Can have lower sensitivity compared to HPLC, may be less robust for routine quantitative analysis in some matrices. |
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation power and definitive identification capabilities. However, for a compound like this compound, direct injection into a GC system might be challenging due to its polarity and potential for thermal degradation in the hot injection port. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable derivative. While powerful, the added complexity of derivatization can introduce variability and increase sample preparation time.
UV-Vis Spectrophotometry
For a quick purity check or concentration determination of a known, pure sample of this compound, UV-Vis spectrophotometry is a viable and economical option. The analysis is straightforward: a solution of the compound is prepared in a suitable transparent solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). However, this technique is non-separative and highly susceptible to interference from any impurities that also absorb light at or near the λmax of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. For neutral molecules like this compound, a variation called Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral compounds. CE offers very high separation efficiency and requires minimal sample and solvent, making it an environmentally friendly technique.
Conclusion and Future Outlook
For the routine quality control and quantitative analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography with UV detection remains the most practical and reliable method. Its robustness, high resolving power, and suitability for quantitative analysis make it the industry standard for such applications.
While alternative techniques like GC-MS, UV-Vis spectrophotometry, and Capillary Electrophoresis have their specific advantages and can be valuable tools in certain research contexts, they also present limitations for the routine analysis of this compound. The choice of the analytical method should always be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, speed, and the nature of the sample matrix.
It is crucial to emphasize that the proposed HPLC method serves as a strong starting point. Thorough method validation , in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), is a mandatory step to ensure the accuracy, precision, and reliability of the analytical results for this compound in any drug development or quality control setting.
References
A Comparative Guide to the Structural Validation of 3-Nitrophenetole: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For a molecule like 3-Nitrophenetole (1-ethoxy-3-nitrobenzene), a key intermediate in organic synthesis, its precise atomic arrangement dictates its reactivity, physical properties, and potential biological interactions. This guide provides an in-depth comparison of the "gold standard" of structural elucidation, single-crystal X-ray crystallography, with a suite of powerful and more routinely accessible spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
We will explore the causality behind the selection of each technique, the unique insights each provides, and how, in concert, they form a self-validating system for confirming the structure of this compound.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] By irradiating a single, high-quality crystal with X-rays, we can analyze the resulting diffraction pattern to calculate electron density maps and thereby determine the exact coordinates of each atom.[2] This provides unequivocal data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[3]
A Note on Data Availability: As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC). To illustrate the depth of information this technique provides, this guide will utilize the published crystallographic data for the closely related isomer, 4-Nitrophenetole , as a representative example. This allows for a realistic demonstration of the data and its interpretation. The crystal structure of 4-Nitrophenetole was synthesized from 4-nitrophenol and ethyl iodide, with its structure determined at 100 K.
Illustrative Crystallographic Data (for 4-Nitrophenetole Isomer)
| Parameter | Value | Significance |
| Chemical Formula | C₈H₉NO₃ | Confirms the elemental composition in the crystal unit. |
| Crystal System | Orthorhombic | Defines the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 6.01, 7.58, 17.52 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| R-factor | 0.048 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit. |
Data sourced and adapted from the experimental determination of 1-Ethoxy-4-nitrobenzene.
This level of detail is unattainable by any other single technique and is why SCXRD is considered the definitive method for structural proof.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where meticulous care at each stage is paramount to success.
-
Crystal Growth (The Art of the Science):
-
Rationale: The diffraction experiment requires a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of significant defects.[2] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to pack in a highly ordered lattice.
-
Step 1: Purification. The starting material, this compound, must be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Step 2: Solvent Selection. A solvent or solvent system is chosen in which this compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate too quickly. Common solvents for a molecule like this include toluene, hexane, diethyl ether, and methylene chloride.
-
Step 3: Crystallization Method.
-
Slow Evaporation: A saturated solution is left in a loosely capped vial, allowing the solvent to evaporate over several days. This is a common and simple starting point.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). As the anti-solvent vapor slowly diffuses into the inner vial, it lowers the solubility of the compound, promoting slow crystal growth.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or is placed in a -20°C freezer.
-
-
-
Crystal Mounting and Data Collection:
-
Step 1: Mounting. A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a non-interfering cryo-protectant oil.
-
Step 2: Data Collection. The mounted crystal is placed on a goniometer in the X-ray diffractometer. It is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.
-
-
Structure Solution and Refinement:
-
Step 1: Unit Cell Determination. The diffraction pattern is analyzed to determine the dimensions and symmetry of the unit cell.
-
Step 2: Structure Solution. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
Step 3: Model Building and Refinement. An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data, resulting in the final atomic coordinates and thermal parameters.
-
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Complementary Spectroscopic Validation Methods
While SCXRD provides the ultimate structural proof, spectroscopic methods offer crucial, complementary information and are often faster and more accessible. They are the workhorses of daily chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms within the molecule in a solution state.
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, we expect to see signals for the ethyl group (a triplet and a quartet) and distinct signals for the four protons on the aromatic ring.
-
¹³C NMR: Shows the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group.
| ¹H NMR (Illustrative Data) | ¹³C NMR (Illustrative Data) |
| Chemical Shift (ppm) | Multiplicity |
| 7.8-8.0 | m |
| 7.4-7.6 | m |
| 7.1-7.3 | m |
| 4.15 | q |
| 1.45 | t |
Note: Illustrative data based on typical chemical shifts for substituted nitrobenzenes and phenetoles.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structural components. For this compound (C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol .
-
Key Information: The molecular ion peak (M⁺) confirms the molecular weight. Characteristic fragmentation patterns, such as the loss of the nitro group (NO₂, 46 Da) or the ethoxy group (OC₂H₅, 45 Da), provide strong evidence for the presence of these functional groups. The NIST WebBook provides a reference mass spectrum for this compound.[1]
| m/z (Illustrative) | Assignment |
| 167 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₂H₄]⁺ |
| 121 | [M - NO₂]⁺ |
| 109 | [M - C₂H₄ - NO]⁺ |
| 93 | [M - NO₂ - C₂H₄]⁺ |
Data sourced from the NIST Chemistry WebBook for 1-Ethoxy-3-nitrobenzene.[1]
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion).
-
Fragmentation: The excess energy causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
-
Key Information: The presence of a nitro group and an ether linkage can be readily confirmed. The NIST WebBook provides a reference IR spectrum for this compound.[2]
| Wavenumber (cm⁻¹) (Illustrative) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl) |
| 1530 & 1350 | Asymmetric & Symmetric N-O stretch | Nitro (NO₂) |
| 1250 | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |
| 1040 | Symmetric C-O-C stretch | Aryl-Alkyl Ether |
Data sourced from the NIST Chemistry WebBook for 1-Ethoxy-3-nitrobenzene.[2]
-
Sample Preparation: A few milligrams of this compound are finely ground with ~100 mg of dry potassium bromide (KBr), which is transparent to IR radiation.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment is collected. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically from 4000-400 cm⁻¹.
At a Glance: A Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Atomic connectivity, electronic environment of nuclei (in solution) | Molecular weight, elemental composition, fragmentation patterns | Presence of specific functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) | Solid or Liquid |
| Strengths | Unambiguous 3D structure determination | Excellent for solution-state structure and dynamics, non-destructive | High sensitivity, confirms molecular formula | Rapid, non-destructive, excellent for functional group identification |
| Limitations | Requires high-quality single crystals, can be time-consuming, structure is in solid state | Provides indirect structural information (connectivity, not 3D coordinates), can have complex spectra | Fragmentation can be complex, does not provide stereochemical or isomeric information | Provides limited information on the overall molecular framework |
Synergy in Structural Validation
The true power in molecular characterization comes not from a single technique, but from the logical synergy of multiple, orthogonal methods. Each technique validates the others, building a comprehensive and trustworthy structural assignment.
Caption: The complementary roles of spectroscopic and crystallographic techniques.
In a typical workflow, FTIR and MS provide rapid confirmation of the expected functional groups and molecular weight. NMR then provides the detailed atomic connectivity, confirming the substitution pattern on the aromatic ring and the structure of the ethoxy group. For routine validation, this suite of spectroscopic data is often sufficient. However, for absolute proof of structure, particularly for novel compounds, resolving stereochemistry, or for understanding solid-state packing interactions crucial in drug development, single-crystal X-ray crystallography remains the indispensable gold standard.
References
A Senior Application Scientist's Guide to Synthetic Utility: 3-Nitrophenetole vs. Other Nitroaromatic Compounds
Abstract
Nitroaromatic compounds are foundational pillars in modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Their true value is often realized upon reduction to the corresponding anilines, which are crucial building blocks.[3] This guide provides an in-depth comparison of 3-nitrophenetole against other common nitroaromatic compounds. We will dissect its unique reactivity profile, explore its synthetic applications, and provide objective, data-driven comparisons to alternatives like nitrobenzene, nitrotoluenes, and positional isomers. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reactant selection for complex synthetic pathways.
The Nitroaromatic Landscape: More Than Just a Precursor
The utility of a nitroaromatic compound is dictated by the interplay of the nitro group's strong electron-withdrawing nature and the electronic effects of other substituents on the aromatic ring.[2][4] The nitro group deactivates the ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position.[2] Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions.[5]
The most common and pivotal transformation for nitroaromatics is their reduction to anilines.[6] The efficiency and selectivity of this reduction are profoundly influenced by the ring's overall electronic character. It is within this context that we evaluate the specific advantages and disadvantages of this compound.
Profiling the Subject: this compound
This compound (1-ethoxy-3-nitrobenzene) is a nitroaromatic compound featuring an ethoxy (-OCH₂CH₃) group meta to the nitro group. This specific arrangement dictates its unique chemical personality.
-
Structure and Properties:
-
Molecular Formula: C₈H₉NO₃[7]
-
Molecular Weight: 167.16 g/mol [7]
-
Appearance: A crystalline solid.
-
Key Substituent Effects:
-
Nitro Group (-NO₂): Strongly electron-withdrawing (deactivating) via both inductive and resonance effects; a meta-director for EAS.
-
Ethoxy Group (-OC₂H₅): Electron-donating via resonance (activating) and electron-withdrawing via induction (deactivating). Overall, it is an activating group and an ortho, para-director for EAS.
-
-
The meta relationship between these two groups is critical. Unlike an ortho or para arrangement where the powerful resonance donation of the ethoxy group would directly counteract the nitro group's electron-withdrawing resonance effect, in the meta isomer, their resonance effects do not directly communicate. This leads to a distinct reactivity pattern compared to its isomers.
Core Transformation: Reduction to 3-Aminophenetole
The primary synthetic application of this compound is its reduction to 3-aminophenetole (also known as 3-ethoxyaniline). This aniline derivative is a valuable intermediate in the synthesis of specialized dyes and pharmaceutical compounds. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3]
Caption: Generalized pathway for nitro group reduction.
Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions.
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, employing catalysts like Palladium on Carbon (Pd/C) with a hydrogen source.[3][8]
-
Metal-Mediated Reduction: Classic methods using metals like iron (Fe) or tin (Sn) in acidic media are robust, scalable, and cost-effective, making them suitable for industrial applications.[8][9]
Comparative Analysis: this compound in Context
To fully appreciate the utility of this compound, it must be compared to other widely used nitroaromatics. The choice of substrate can dramatically impact reaction efficiency, selectivity, and the potential for downstream functionalization.
Caption: Structures of this compound and key comparators.
| Feature | This compound | Nitrobenzene | p-Nitrotoluene | p-Nitrophenol | p-Chloronitrobenzene |
| Substituent Effect | Meta-ethoxy (activating) | None | Para-methyl (weakly activating) | Para-hydroxyl (activating, acidic) | Para-chloro (deactivating) |
| Reduction Rate | Moderate. The meta-ethoxy group has a minor electronic influence on the nitro group. | Baseline standard. | Slightly slower due to the electron-donating methyl group. | Slower. The phenoxide formed under basic conditions strongly deactivates the ring. | Faster. The inductive withdrawal of chlorine enhances the ring's electron deficiency.[5] |
| Resulting Amine | 3-Aminophenetole | Aniline | p-Toluidine | p-Aminophenol | p-Chloroaniline |
| Amine Utility | Intermediate for dyes and specialty pharmaceuticals. | Foundational chemical for numerous industries.[2] | Precursor for dyes, agrochemicals. | Precursor for analgesics like Paracetamol.[10] | Intermediate for dyes, pigments, and pharmaceuticals. |
| Handling/Safety | Harmful if swallowed.[7] | Toxic, environmental hazard.[2][11] | Toxic. | Toxic.[12] | Toxic, persistent environmental pollutant. |
| Cross-Coupling Utility | Potential as an electrophile in modern denitrative couplings.[13] | Serves as a benchmark substrate for new denitrative coupling methods.[13] | Feasible. | Challenging due to acidic proton. | Can undergo coupling at either C-Cl or C-NO₂ bond depending on conditions. |
Causality Behind Performance Differences:
-
Reduction Rates: The rate of catalytic hydrogenation is sensitive to the electron density of the aromatic ring. Electron-donating groups (like methyl in p-nitrotoluene) increase electron density, slightly slowing the reduction. Conversely, electron-withdrawing groups (like chlorine in p-chloronitrobenzene) decrease electron density, making the nitro group more electrophilic and accelerating the reduction. This compound is moderate because the meta ethoxy group has a less pronounced electronic effect on the nitro group compared to a para substituent.
-
Utility of Amines: While aniline (from nitrobenzene) is a high-volume commodity chemical, substituted anilines derived from compounds like p-nitrophenol (p-aminophenol for Paracetamol) and p-nitrophenetole (p-phenetidine for Phenacetin) serve as direct precursors to high-value active pharmaceutical ingredients (APIs).[10][14] The utility of 3-aminophenetole lies in more specialized applications where its specific substitution pattern is required.
Field-Proven Methodologies: Experimental Protocols
Trustworthy protocols are self-validating. The following methods include in-process checks and are representative of standard laboratory and industrial practices.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted from general procedures for the catalytic hydrogenation of nitroaromatics and offers high yield and purity.[3][8]
References
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELEMENTAL CHEMISTRY: Synthesis of acetanilide paracetamol phenacetin [elementalchemistry.in]
A comparative study of different catalysts for the reduction of 3-Nitrophenetole
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation. 3-Aminophenetole, the product of 3-nitrophenetole reduction, is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The choice of catalyst for this reduction is critical, influencing not only the yield and purity of the product but also the overall process economy and safety. This guide provides an in-depth comparative analysis of three commonly employed catalytic systems for the reduction of this compound: Palladium on Carbon (Pd/C), Raney® Nickel, and Tin(II) Chloride (SnCl₂). We will delve into the mechanistic underpinnings of each catalyst, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.
Introduction: The Significance of 3-Aminophenetole
3-Aminophenetole serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amino and an ethoxy group on an aromatic ring, allows for a wide range of subsequent chemical modifications. This versatility makes it a key intermediate in the production of pharmaceuticals, dyes, and other high-value organic compounds. The selection of an appropriate catalytic system for its synthesis from this compound is therefore a decision of paramount importance, impacting scalability, cost-effectiveness, and environmental footprint.
Catalytic Systems: A Head-to-Head Comparison
Palladium on Carbon (Pd/C): The Versatile Workhorse
Palladium on carbon is arguably the most widely used heterogeneous catalyst for the reduction of nitro groups due to its high activity, selectivity, and ease of handling.[1][2] The reaction is typically carried out under a hydrogen atmosphere or via catalytic transfer hydrogenation.
Mechanism of Action: The catalytic cycle with Pd/C involves the adsorption of both the nitro compound and molecular hydrogen onto the palladium surface. The diatomic hydrogen dissociates into highly reactive atomic hydrogen, which then sequentially reduces the nitro group to the corresponding amine. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.[3]
Figure 1: Simplified mechanism of nitro group reduction by Pd/C.
Experimental Protocol (Catalytic Transfer Hydrogenation):
A highly efficient and milder alternative to using hydrogen gas is catalytic transfer hydrogenation, employing a hydrogen donor like ammonium formate.[4][5][6]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (10 mL), add 10% Palladium on Carbon (5 mol%).
-
Addition of Hydrogen Donor: Carefully add ammonium formate (5.0 mmol) in portions to the stirred suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-aminophenetole.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Raney® Nickel: The Cost-Effective Powerhouse
Raney® Nickel is a porous, fine-grained nickel catalyst that is highly effective for the hydrogenation of a wide variety of functional groups, including nitro groups.[1][7] It is often favored in industrial settings due to its lower cost compared to precious metal catalysts.
Mechanism of Action: The mechanism of reduction with Raney® Nickel is similar to that of Pd/C, involving the adsorption of the substrate and hydrogen onto the catalyst surface. The highly porous structure of Raney® Nickel provides a large surface area for the reaction to occur. The reaction proceeds through the formation of nitroso and hydroxylamine intermediates.[7]
Figure 2: Stepwise reduction of this compound with Raney® Nickel.
Experimental Protocol (Hydrogenation):
Caution: Raney® Nickel is pyrophoric and must be handled with care under a blanket of inert gas or solvent.
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel with deionized water and then with the reaction solvent (e.g., ethanol) to remove any residual alkali.
-
Reaction Setup: In a hydrogenation vessel, add a solution of this compound (1.0 mmol) in ethanol (15 mL). Carefully add the washed Raney® Nickel (approximately 10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of Celite®. The filter cake must be kept wet to prevent ignition.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Tin(II) Chloride (SnCl₂): The Classical Stoichiometric Reagent
The reduction of nitroarenes using stannous chloride in the presence of a strong acid is a classic and reliable method.[8][9][10] While it is a stoichiometric reaction, it offers good chemoselectivity and is often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Mechanism of Action: The reduction with SnCl₂ proceeds via a series of single electron transfers from Sn(II) to the nitro group. The reaction requires a proton source, typically a strong acid like hydrochloric acid, to protonate the intermediates. The overall process involves the transfer of six electrons from three equivalents of Sn(II) to reduce the nitro group to an amine.[9][10]
Figure 3: Experimental workflow for the reduction of this compound using SnCl₂.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol) in ethanol (10 mL), add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic and may require cooling.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Isolation: Extract the product with ethyl acetate or another suitable organic solvent. The tin salts can be removed by filtration through Celite® before or after extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A known issue with this method is the formation of tin salt precipitates during workup, which can make extraction difficult.[11]
Performance Comparison
The choice of catalyst for the reduction of this compound depends on several factors, including cost, desired selectivity, reaction conditions, and scale of operation. The following table provides a comparative overview of the three catalytic systems.
| Feature | Palladium on Carbon (Pd/C) | Raney® Nickel | Tin(II) Chloride (SnCl₂) |
| Catalyst Type | Heterogeneous | Heterogeneous | Homogeneous (Stoichiometric) |
| Typical Yield | >95% | 85-95% | 80-90% |
| Reaction Time | 1-4 hours | 2-6 hours | 2-5 hours |
| Reaction Temp. | Room Temperature to 60°C | Room Temperature to 80°C | Room Temperature to Reflux |
| Pressure | Atmospheric (CTH) or H₂ pressure | H₂ pressure (50-100 psi) | Atmospheric |
| Selectivity | High, but can reduce other groups | Good, but less selective than Pd/C | High for nitro group |
| Cost | High (Precious Metal) | Moderate | Low |
| Safety Concerns | Flammable H₂ gas (if used), pyrophoric catalyst (dry) | Highly pyrophoric, handle wet | Corrosive acid, tin waste |
| Work-up | Simple filtration | Filtration (handle with care) | Neutralization, extraction, tin salt removal |
Conclusion and Recommendations
For the laboratory-scale synthesis of 3-aminophenetole, Palladium on Carbon via catalytic transfer hydrogenation with ammonium formate offers an excellent balance of high yield, mild reaction conditions, and operational simplicity. Its high catalytic activity allows for low catalyst loading, and the avoidance of high-pressure hydrogen gas enhances safety.
For larger-scale industrial applications where cost is a primary driver, Raney® Nickel presents a viable and economical alternative. While it requires more careful handling due to its pyrophoric nature and the use of hydrogen pressure, its performance is robust and reliable.
Tin(II) Chloride remains a valuable tool for specific applications, particularly when other reducible functional groups are present in the molecule and need to be preserved. Although it is a stoichiometric reagent and generates significant tin waste, its high chemoselectivity can be advantageous in complex syntheses.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired purity of the final product, the scale of the reaction, and the available equipment and safety infrastructure. It is always recommended to perform small-scale optimization experiments to determine the most suitable catalytic system for a given application.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. sarthaks.com [sarthaks.com]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Quantifying Isomeric Impurities in 3-Nitrophenetole
Introduction: The Analytical Imperative for Isomer Control
3-Nitrophenetole is a key chemical intermediate in various synthetic pathways, including the manufacturing of active pharmaceutical ingredients (APIs). During its synthesis, positional isomers—specifically 2-nitrophenetole and 4-nitrophenetole—are common process-related impurities.[1] From a regulatory standpoint, controlling these isomers is not merely a matter of good manufacturing practice; it is a critical requirement for ensuring the safety and efficacy of the final drug product.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] Isomeric impurities, which share the same molecular formula and weight but differ in their chemical structure, can exhibit distinct toxicological profiles and pharmacological activities. Therefore, robust, validated analytical methods are essential to ensure that these impurities are controlled within their specified, safe limits.
This guide compares the two most prevalent and effective chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most suitable approach for your laboratory's needs.
The Analytical Challenge: Separating Closely Related Molecules
The primary challenge in analyzing nitrophenetole isomers lies in their structural similarity. All three compounds (2-, 3-, and 4-nitrophenetole) have identical molecular weights and similar polarities, making their separation non-trivial. The choice between GC and HPLC hinges on the physicochemical properties of the analytes and the specific requirements of the analysis, such as required sensitivity and laboratory throughput.
-
Gas Chromatography (GC) separates analytes based on their volatility and interactions with the stationary phase at elevated temperatures. Given that nitrophenetoles are semi-volatile, GC is a highly viable and powerful technique.[5][6]
-
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, separates compounds based on differences in their polarity and hydrophobic interactions with the stationary phase.[7] This is often the workhorse technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.
Below is a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Comparative Analysis: GC vs. HPLC Methodologies
An objective comparison requires a detailed look at validated methods for each technique. The following sections provide step-by-step protocols and performance data.
The Gas Chromatography (GC) Approach
Expertise & Rationale: GC is an excellent choice due to the volatility of nitrophenetole isomers. A Flame Ionization Detector (FID) provides high sensitivity and a wide linear range, making it ideal for quantifying impurities from trace levels up to several percent. The choice of a mid-polarity capillary column, such as one with a phenyl-substituted stationary phase, is critical; it enhances separation by exploiting subtle differences in dipole-dipole interactions among the isomers, beyond simple boiling point differences.
Experimental Protocol: GC-FID Method
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone. Mix thoroughly. This creates a 5 mg/mL stock solution.
-
Further dilute this stock solution if necessary to fall within the calibrated linear range of the instrument.
-
-
System Suitability Test (SST):
-
Prepare a resolution solution containing approximately 0.05% of 2-nitrophenetole, this compound, and 4-nitrophenetole in Acetone.
-
Inject this solution six times. The system is deemed suitable for analysis if:
-
The resolution between any two adjacent peaks is ≥ 1.5.
-
The relative standard deviation (RSD) for the peak areas of each isomer is ≤ 5.0%.
-
The tailing factor for the this compound peak is ≤ 2.0.
-
-
-
Chromatographic Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector | Split mode (50:1), 250°C |
| Oven Program | 120°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), 280°C |
| Injection Volume | 1 µL |
-
Quantification:
-
The percentage of each impurity is calculated using the area percent method, assuming the response factors of the isomers are similar.
-
Formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
The Reversed-Phase HPLC Approach
Expertise & Rationale: RP-HPLC is the cornerstone of pharmaceutical quality control due to its robustness and reproducibility. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar nitrophenetole molecules. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve baseline separation. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength for these compounds. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. A photodiode array (PDA) detector is employed to monitor at a wavelength where all isomers exhibit significant absorbance (e.g., 280 nm) and to check for peak purity.[8]
Experimental Protocol: HPLC-PDA Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a 0.2 mg/mL stock solution.
-
-
System Suitability Test (SST):
-
Prepare a resolution solution containing approximately 0.1% of 2-nitrophenetole, this compound, and 4-nitrophenetole in the diluent.
-
Inject this solution six times. The system is deemed suitable if:
-
The resolution between the 2- and this compound peaks is ≥ 2.0.
-
The RSD for the retention times and peak areas is ≤ 2.0%.
-
The tailing factor for the this compound peak is ≤ 1.8.
-
-
-
Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 with 2998 PDA Detector or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 55% Mobile Phase A / 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | PDA, 280 nm |
| Injection Vol. | 10 µL |
Performance Comparison
The choice of method often comes down to a trade-off between speed, sensitivity, and robustness. Below is a summary of typical performance data obtained during method validation.
| Validation Parameter | GC-FID Method | HPLC-PDA Method | Commentary |
| Specificity | Baseline resolution (R > 1.5) achieved | Baseline resolution (R > 2.0) achieved | Both methods are highly specific for the target isomers. |
| LOD (Limit of Detection) | ~0.005% | ~0.01% | GC-FID generally offers superior sensitivity for these analytes. |
| LOQ (Limit of Quantitation) | 0.015% | 0.03% | The LOQ for both methods is well below the typical reporting threshold of 0.05% required by ICH.[2] |
| Linearity (r²) | > 0.999 (over 0.03% to 1.0%) | > 0.999 (over 0.03% to 1.0%) | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | Both methods are highly accurate. |
| Precision (% RSD) | < 3.0% (Repeatability & Intermediate) | < 2.0% (Repeatability & Intermediate) | HPLC often shows slightly better precision due to lower system variability compared to GC injections. |
| Run Time | ~16 minutes | ~12 minutes | HPLC can offer a slightly higher throughput. |
Method Validation: The Foundation of Trustworthiness
A protocol is only as reliable as its validation.[9] According to ICH Q2(R2) guidelines, any analytical procedure used for impurity testing must be validated to demonstrate its suitability for its intended purpose.[10][11][12] This process is non-negotiable in a regulated environment and builds the foundation of trust in your analytical results.
The validation process confirms that the method is specific, sensitive, linear, accurate, and precise. This self-validating system ensures data integrity.
Caption: Key stages of an analytical method validation workflow.
Conclusion and Recommendations
Both GC-FID and RP-HPLC are powerful and reliable techniques for quantifying isomeric impurities in this compound.
-
Choose Gas Chromatography (GC) when the highest sensitivity is required, and your laboratory is well-equipped for handling gas chromatography systems. It is particularly advantageous for detecting trace-level impurities that might be near the limit of detection for HPLC.
-
Choose High-Performance Liquid Chromatography (HPLC) for routine quality control environments where robustness, high throughput, and excellent precision are paramount. Its operational simplicity and the vast body of regulatory acceptance make it a safe and reliable choice for most pharmaceutical applications.
Ultimately, the selected method must be properly validated according to ICH guidelines to ensure the generation of accurate, reliable, and defensible data.[13] This commitment to scientific integrity is fundamental to drug development and patient safety.
References
- 1. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Validation of Analytical Procedures: Part 1 – Home [pharmatechassociates.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to the Thermal Stability of 3-Nitrophenetole and Its Isomers: A TGA/DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal properties of intermediate compounds is not merely a matter of procedural diligence but a cornerstone of process safety and product stability. This guide offers an in-depth comparative analysis of the thermal behavior of 3-Nitrophenetole and its structural isomers, 2-Nitrophenetole and 4-Nitrophenetole, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While direct experimental TGA/DSC data for the nitrophenetole series is not extensively available in public literature, this guide synthesizes information from closely related analogs, primarily the nitrophenols, to provide a predictive and comparative framework. This approach, grounded in the principles of structure-activity relationships, offers valuable insights into the anticipated thermal stability and decomposition pathways of these nitroaromatic compounds.
Introduction: The Criticality of Thermal Analysis for Nitroaromatic Compounds
Nitroaromatic compounds are a class of molecules integral to various industrial syntheses, yet they are notorious for their potential thermal instability. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence a molecule's decomposition kinetics, often leading to exothermic events that can pose significant safety risks if not properly understood and controlled. This compound, or 1-ethoxy-3-nitrobenzene, and its isomers are important intermediates in the synthesis of various pharmaceuticals and dyes. A comprehensive thermal analysis is therefore indispensable for defining safe processing and storage parameters.
This guide will explore the expected thermal behavior of this compound in comparison to its ortho- and para-isomers, drawing parallels from the well-documented thermal characteristics of o-, m-, and p-nitrophenol. The substitution of a hydroxyl group in nitrophenols with an ethoxy group in nitrophenetoles is expected to influence thermal stability, a hypothesis that will be explored throughout this analysis.
Methodology: A Framework for Thermal Analysis
The experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for obtaining reliable and reproducible data. The following methodologies are proposed as a robust framework for the thermal characterization of nitrophenetoles and their analogs.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and exothermic or endothermic decomposition events.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of nitrophenetoles.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Experimental Workflow for TGA Analysis
Caption: Workflow for TGA analysis of nitrophenetoles.
Results and Discussion: A Comparative Thermal Profile
Physical Properties and Expected Melting Behavior
A comparison of the known physical properties of 3-nitrophenol and this compound provides a starting point for our analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 96-98[1][2] | 194 (at 70 mmHg)[1] |
| This compound | C₈H₉NO₃ | 167.16 | Not available | Not available |
The presence of the ethoxy group in this compound, which is less capable of hydrogen bonding compared to the hydroxyl group in 3-nitrophenol, is expected to result in a lower melting point for this compound.
Comparative Thermal Stability: Insights from Nitrophenol Isomers
The thermal stability of nitrophenols is influenced by the position of the nitro group relative to the hydroxyl group. This is due to intramolecular and intermolecular interactions that can either stabilize or destabilize the molecule. A similar trend is anticipated for the nitrophenetole isomers.
| Compound | Onset of Decomposition (TGA, °C) - Predicted | Decomposition Exotherm (DSC, °C) - Predicted | Key Observations from Analogs |
| 2-Nitrophenetole | Lower | Lower | 2-Nitrophenol exhibits intramolecular hydrogen bonding, which can lead to a lower boiling point and potentially different decomposition pathways compared to its isomers. |
| This compound | Intermediate | Intermediate | 3-Nitrophenol generally displays intermediate thermal stability among the isomers. |
| 4-Nitrophenetole | Higher | Higher | 4-Nitrophenol often shows the highest thermal stability due to strong intermolecular hydrogen bonding and a more symmetrical structure, leading to a more stable crystal lattice. |
Nitroaromatic compounds are known to undergo exothermic decomposition, and the energy released can be substantial. For nitrophenols, a range of exothermic decomposition energies has been reported to be between 220-410 kJ/mol.[3] It is reasonable to expect that nitrophenetoles will also exhibit significant exothermic decomposition.
Safety Considerations: Handling Thermally Labile Compounds
The thermal analysis of nitroaromatic compounds must be approached with a strong emphasis on safety due to their potential for rapid and energetic decomposition.
Hazard Assessment and Mitigation
Caption: Key safety considerations for the thermal analysis of nitrophenetoles.
When heated, nitrophenols can emit toxic fumes of nitrogen oxides.[1] It is crucial to conduct all thermal analyses in a well-ventilated area, preferably within a fume hood. The potential for explosive decomposition, especially when heated rapidly or in larger quantities, necessitates the use of small sample sizes and appropriate safety shielding.[3]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the thermal properties of this compound and its isomers based on the known behavior of nitrophenols. The substitution of a hydroxyl group with an ethoxy group is predicted to influence the melting point and potentially the decomposition profile. Based on the trends observed in nitrophenol isomers, it is anticipated that 4-nitrophenetole will exhibit the highest thermal stability, followed by this compound, with 2-nitrophenetole being the least stable.
Crucially, this guide highlights the significant gap in publicly available experimental TGA/DSC data for the nitrophenetole series. To move beyond predictive analysis and establish definitive safety and processing parameters, it is imperative that experimental thermal analysis of this compound, 2-Nitrophenetole, and 4-Nitrophenetole be conducted. Such studies would not only provide invaluable data for process safety but also contribute to a deeper understanding of structure-stability relationships in nitroaromatic compounds.
References
Safety Operating Guide
Navigating the Disposal of 3-Nitrophenol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Nitrophenol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory's chemical handling procedures.
Understanding the Hazard Profile of 3-Nitrophenol
Before we delve into the specifics of disposal, it is paramount to understand the inherent risks associated with 3-Nitrophenol. This crystalline solid, ranging from colorless to a pale yellow, is more than just a reagent; it is a hazardous substance that demands respect and careful handling.[1][2]
Key Hazards:
-
Toxicity: 3-Nitrophenol is harmful if swallowed, and animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious harm.[1][3] It is also harmful by inhalation and in contact with skin.[1]
-
Eye Damage: It poses a risk of serious damage to the eyes.[1][3][4]
-
Skin Irritation and Sensitization: The compound can cause skin irritation and may lead to sensitization upon contact.[1][5]
-
Environmental Hazard: 3-Nitrophenol is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
-
Combustibility: While not easily ignited, 3-Nitrophenol is a combustible solid that can form explosive mixtures with air when finely divided.[1][2] It can also burn in the absence of air, leading to a rapid increase in pressure and a potential explosion in closed containers.[1]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first line of defense in its safe management.[1][3][4][5][6][7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Nitrophenol is a systematic process. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE) - Your Non-Negotiable Barrier
Before handling 3-Nitrophenol for any purpose, including disposal, the appropriate PPE must be worn. This is not merely a recommendation but a critical safety requirement.
Required PPE:
-
Gloves: Chemical-resistant gloves, such as butyl rubber, are essential to prevent skin contact.[2][8]
-
Eye Protection: Chemical goggles are necessary to protect against splashes and fine dust particles.[1]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to protect against contamination of personal clothing.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a particulate respirator should be used.[1]
Step 2: Waste Segregation - Preventing Hazardous Reactions
One of the most critical aspects of chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or even explosions.[9]
3-Nitrophenol Waste Segregation:
-
Solid Waste: Collect solid 3-Nitrophenol waste in a designated, clearly labeled container.[5]
-
Liquid Waste: If 3-Nitrophenol is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix it with other waste streams unless you are certain of their compatibility.
-
Incompatibilities: 3-Nitrophenol is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and concentrated sulfuric acid.[1][3][7] Keep it stored and disposed of separately from these substances.
Step 3: Containerization - The Principles of Secure Containment
The integrity of the waste container is paramount to preventing leaks and spills.
Container Requirements:
-
Compatibility: The container must be compatible with 3-Nitrophenol. Glass or other non-reactive plastic containers are generally suitable.[10]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: 3-Nitrophenol". The label should also include the date when the first waste was added.[11]
-
Closure: The container must be kept tightly sealed except when adding waste.[9][11] This prevents the release of vapors and protects the contents from contamination.
Step 4: The Satellite Accumulation Area (SAA) - Your Designated Waste Hub
Hazardous waste should not be left on benchtops or in fume hoods. It must be stored in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[9][11]
SAA Best Practices:
-
Location: The SAA should be at or near the point of waste generation.[11]
-
Secondary Containment: It is best practice to store waste containers in secondary containment trays to catch any potential leaks.[10]
-
Regular Inspection: The SAA should be inspected weekly for any signs of leaks or container degradation.[9]
The following diagram illustrates the decision-making process for the disposal of 3-Nitrophenol waste.
Caption: Decision workflow for the proper disposal of 3-Nitrophenol waste.
Spill and Emergency Procedures
Accidents can happen, and being prepared is a cornerstone of laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
The Final Step: Professional Disposal
The ultimate disposal of 3-Nitrophenol waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste from your laboratory's SAA.[11] Never dispose of 3-Nitrophenol down the drain or in the regular trash.[12]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but it is essential to always consult your institution's specific chemical hygiene plan and the most current Safety Data Sheet for 3-Nitrophenol.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. uprm.edu [uprm.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
A Strategic Guide to Personal Protective Equipment for Handling 3-Nitrophenetole
For professionals in research and drug development, the meticulous handling of specialized chemical compounds is paramount. 3-Nitrophenetole, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: A Proactive Approach to Safety
This compound presents several potential hazards that necessitate a robust safety protocol. A thorough risk assessment is the foundational step in developing safe handling procedures. The primary hazards associated with this compound include:
-
Acute Oral Toxicity : this compound is classified as harmful if swallowed.[1][2] Ingestion can lead to systemic toxic effects.
-
Peroxide Formation : This compound has the potential to form explosive peroxides upon prolonged storage or exposure to air.[1] This risk underscores the importance of proper storage and handling procedures.
-
Skin and Eye Irritation : While specific data on severe irritation is not available, good laboratory practice dictates that direct contact with skin and eyes should always be avoided.
-
Inhalation : Handling this compound as a powder or dust can lead to inhalation, which may cause respiratory tract irritation.
A comprehensive understanding of these risks informs every aspect of the handling protocol, from engineering controls to the specific types of PPE required.
Core Principles of Protection: A Multi-layered Defense
A multi-layered approach to safety is crucial when handling this compound. This approach begins with engineering controls, followed by administrative controls, and finally, the use of appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For this compound, the following engineering controls are essential:
-
Fume Hood : All handling of this compound, especially when it is in a solid, powdered form or being heated, must be conducted in a certified chemical fume hood. This will prevent the inhalation of any dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation to minimize the accumulation of any airborne contaminants.
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals. Key administrative controls for handling this compound include:
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should cover every step, from receiving and storage to use and disposal.
-
Training : All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access : The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel only.
-
Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled.[2] Always wash hands thoroughly after handling the chemical.[2]
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are not sufficient to eliminate all risks, PPE provides the final barrier of protection. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.
-
Safety Glasses with Side Shields : For handling small quantities of this compound in a controlled setting, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles : When there is a risk of splashing, such as during transfers or reactions, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield : In addition to goggles, a face shield should be worn when there is a significant risk of splashing or when handling larger quantities of the chemical.
-
Chemical-Resistant Gloves : The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with this compound. For prolonged contact or immersion, it is essential to consult the glove manufacturer's compatibility charts to select a glove with a high resistance to this specific chemical.
-
Proper Glove Use : Always inspect gloves for any signs of damage before use. Use proper technique to remove gloves to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste container.
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and clothing from contamination.
-
Chemical-Resistant Apron : When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Closed-Toed Shoes : Never wear open-toed shoes in a laboratory. Sturdy, closed-toed shoes that cover the entire foot are essential to protect against spills.
In most laboratory settings where this compound is handled in a fume hood, respiratory protection is not typically required. However, if there is a potential for the generation of dusts or aerosols that cannot be controlled by engineering measures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment should be conducted by a qualified safety professional to determine if respiratory protection is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation
-
Review the Safety Data Sheet (SDS) : Before beginning any work, thoroughly review the SDS for this compound.
-
Inspect Engineering Controls : Ensure that the chemical fume hood is functioning correctly.
-
Gather all Necessary PPE : Collect all the required PPE and inspect it for any damage.
-
Prepare the Work Area : Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling
-
Don PPE : Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Work in a Fume Hood : Conduct all handling of this compound inside a certified chemical fume hood.
-
Use Appropriate Tools : Use spatulas, scoops, or other appropriate tools to handle solid this compound to avoid direct contact.
-
Keep Containers Closed : Keep containers of this compound tightly closed when not in use.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregate Waste : Collect all this compound waste, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Follow Institutional Procedures : Dispose of the hazardous waste according to your institution's specific hazardous waste management procedures. Never dispose of this compound down the drain.
Visualizing the Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities in a fume hood | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Transferring solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
| Running a reaction with potential for splashing | Chemical splash goggles and face shield | Chemical-resistant gloves | Lab coat and chemical-resistant apron | Not generally required |
| Cleaning up a small spill | Chemical splash goggles | Chemical-resistant gloves | Lab coat | Not generally required |
| Large-scale operations or potential for aerosol generation | Chemical splash goggles and face shield | Chemical-resistant gloves | Lab coat and chemical-resistant apron | Required (consult safety professional) |
By adhering to these rigorous safety protocols and utilizing the appropriate personal protective equipment, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
